VO-Ohpic trihydrate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
3-hydroxypyridine-2-carboxylic acid;oxovanadium;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5NO3.3H2O.O.V/c2*8-4-2-1-3-7-5(4)6(9)10;;;;;/h2*1-3,8H,(H,9,10);3*1H2;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVLCDIRYQMAQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.O.O.O.O=[V] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O10V | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of VO-Ohpic Trihydrate
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed examination of the molecular mechanism of VO-Ohpic trihydrate, a potent small-molecule inhibitor. It outlines the primary molecular target, subsequent signaling pathway modulations, and the key experimental frameworks used to elucidate its function.
Executive Summary
This compound is a vanadium-based, reversible, and non-competitive small-molecule inhibitor primarily targeting the Phosphatase and Tensin Homolog (PTEN) .[1][2][3] By inhibiting PTEN's lipid phosphatase activity, this compound effectively increases cellular levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical secondary messenger.[4] This leads to the potent activation of the PI3K/Akt/mTOR signaling cascade, a central pathway regulating cell growth, proliferation, survival, and metabolism.[5][6][7][8] Additionally, its activity has been linked to the Nrf-2 signaling pathway, conferring protection against oxidative stress.[2] These modulations result in diverse cellular outcomes, including the induction of senescence in cancer cells, enhanced insulin (B600854) sensitivity, and cytoprotective effects in various tissues.[6][8][9]
Primary Molecular Target and Inhibition Kinetics
The principal mechanism of action of this compound is the direct inhibition of PTEN, a dual-specificity phosphatase that acts as a critical tumor suppressor by negatively regulating the PI3K/Akt signaling pathway.[10]
2.1 Nature of Inhibition this compound acts as a potent, reversible, and non-competitive inhibitor of PTEN.[2][3][4] It engages the enzyme through specific hydrogen bonding and hydrophobic interactions, which stabilizes PTEN in an inactive conformation and effectively disrupts its catalytic site.[1] This non-competitive mode of inhibition distinguishes its effects on the lipid phosphatase PTEN from its effects on other protein tyrosine phosphatases (PTPs).[4]
2.2 Quantitative Potency The inhibitory potency of this compound has been quantified across multiple studies, demonstrating its high affinity for PTEN in the low nanomolar range.
| Parameter | Value | Assay Type | Source(s) |
| IC₅₀ | 35 nM | PIP₃-based assay | [5][9][11] |
| IC₅₀ | 46 ± 10 nM | OMFP-based assay | [3][4][12] |
| K_ic (Competitive Inhibition Constant) | 27 ± 6 nM | N/A | [12] |
| K_iu (Uncompetitive Inhibition Constant) | 45 ± 11 nM | N/A | [12] |
Core Signaling Pathway Modulation
Inhibition of PTEN by this compound initiates a cascade of downstream signaling events, primarily centered on the activation of the PI3K/Akt pathway.
3.1 PI3K/Akt/mTOR Pathway PTEN functions by dephosphorylating PIP3 to phosphatidylinositol 4,5-bisphosphate (PIP2).[10] By inhibiting PTEN, this compound causes an accumulation of PIP3 at the plasma membrane.[4] This accumulation serves as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and PDK1, leading to the activation of Akt through phosphorylation.[10]
Activated Akt proceeds to phosphorylate a multitude of downstream targets, including:
-
mTOR (mammalian Target of Rapamycin): A key regulator of cell growth, protein synthesis, and proliferation.[6][7][8]
-
FoxO3a (Forkhead box protein O3a): Phosphorylation by Akt leads to the inactivation of this transcription factor, thereby inhibiting apoptosis and promoting cell survival.[5][9]
This signaling cascade is central to many of the observed physiological effects of this compound, from tumor cell senescence to enhanced insulin sensitivity.[6][8]
3.2 Nrf-2 Signaling Pathway Studies have shown that this compound can activate the Nrf-2/HO-1 pathway.[2] This pathway is a primary cellular defense mechanism against oxidative stress. Activation of Nrf-2 leads to the transcription of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1). This mechanism is responsible for the compound's ability to protect cells, such as endplate chondrocytes, from oxidative stress-induced apoptosis, degeneration, and ferroptosis.[2]
Key Experimental Protocols
The mechanism of this compound has been characterized using a variety of in vitro and in vivo experimental models.
4.1 In Vitro PTEN Inhibition Assay This assay directly measures the inhibitory effect of this compound on PTEN's enzymatic activity.
-
Enzyme Source: Recombinant human PTEN.[9]
-
Substrate: O-methylfluorescein phosphate (B84403) (OMFP) or phosphatidylinositol 3,4,5-trisphosphate (PIP3).[4]
-
Procedure:
-
Recombinant PTEN is pre-incubated with varying concentrations of this compound (typically dissolved in DMSO) for approximately 10 minutes at room temperature.[4][11]
-
The phosphatase reaction is initiated by the addition of the substrate.
-
Phosphate release is quantified. For PIP3, a malachite green assay is used to detect free phosphate.[11] For OMFP, the reaction is monitored by measuring the increase in fluorescence.[4]
-
Data is corrected for background absorbance/fluorescence from control wells containing the inhibitor without the enzyme.[4][11]
-
IC₅₀ values are calculated from the resulting dose-response curves.
-
4.2 Cellular Proliferation and Viability Assays These experiments assess the impact of PTEN inhibition on cell growth in various cell lines, particularly cancer cells.
-
Cell Lines: Human hepatocellular carcinoma lines such as Hep3B (low PTEN), PLC/PRF/5 (high PTEN), and SNU475 (PTEN-negative) are commonly used to assess PTEN-dependent effects.[5][6]
-
Method 1: BrdU Incorporation Assay:
-
Cells (e.g., 3x10³ cells/well) are seeded in 96-well plates.[5]
-
Cells are treated with a range of this compound concentrations for 72 hours.[5]
-
Bromodeoxyuridine (BrdU), a thymidine (B127349) analog, is added to the culture medium for the final 24 hours of treatment.[5]
-
The amount of BrdU incorporated into newly synthesized DNA is quantified using a colorimetric immunoassay, which serves as a direct measure of cell proliferation.[5]
-
-
Method 2: MTS Assay:
-
Cells are treated with increasing concentrations of the inhibitor for an extended period (e.g., 120 hours).[7]
-
An MTS reagent is added, which is bioreduced by viable cells into a colored formazan (B1609692) product.
-
Absorbance is measured to determine the relative number of viable cells.
-
4.3 Western Blot Analysis for Pathway Activation This technique is used to confirm that PTEN inhibition leads to the activation of downstream signaling targets.
-
Objective: To detect changes in the phosphorylation status of key proteins like Akt, mTOR, and ERK.[6][7][12]
-
Procedure:
-
Cells are treated with this compound for a specified time.
-
Cells are lysed, and total protein is quantified.
-
Proteins are separated by size via SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is incubated with primary antibodies specific for the phosphorylated (active) and total forms of target proteins (e.g., anti-phospho-Akt Ser473, anti-total-Akt).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.
-
Protein levels are often normalized to a loading control like β-actin to ensure equal protein loading.[6][7]
-
Summary of Physiological Effects and Therapeutic Implications
The modulation of core signaling pathways by this compound translates into significant physiological effects with potential therapeutic applications.
-
Oncology: In cancer cells with low PTEN expression, this compound inhibits cell viability and proliferation and can induce a state of permanent growth arrest known as PTEN-loss-induced cellular senescence (PICS).[5][6][7] It also shows synergistic anti-tumor effects when combined with inhibitors of the PI3K/mTOR and Raf/MEK/ERK pathways.[6] In vivo, it has been shown to inhibit tumor growth in xenograft models.[5][6]
-
Metabolic Disease: By enhancing the PI3K/Akt pathway, this compound mimics downstream insulin signaling.[10] This leads to increased glucose uptake in adipocytes and muscle cells.[5][9] In animal models of diet-induced insulin resistance, treatment with a PTEN inhibitor prevented weight gain, hyperinsulinemia, and hyperglycemia, suggesting a therapeutic potential for type 2 diabetes.[8]
-
Cardioprotection: In mouse models of ischemia-reperfusion injury, administration of this compound significantly decreased myocardial infarct size, demonstrating a cardioprotective effect.[9][12]
-
Tissue Repair and Degenerative Disease: The compound has been shown to accelerate wound healing in fibroblasts.[5] Furthermore, by inhibiting oxidative stress and apoptosis in chondrocytes, it shows potential for mitigating cartilage endplate calcification and intervertebral disc degeneration.[2]
References
- 1. scbt.com [scbt.com]
- 2. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diet induced insulin resistance is due to induction of PTEN expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. Metabolic Role of PTEN in Insulin Signaling and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
Unveiling VO-Ohpic Trihydrate: A Technical Guide to the Potent PTEN Inhibitor
For Immediate Release
[City, State] – In the landscape of targeted therapeutics and cellular signaling research, the emergence of potent and selective enzyme inhibitors is of paramount importance. This document provides an in-depth technical overview of VO-Ohpic trihydrate, a vanadium-based coordination complex identified as a highly potent and selective inhibitor of Phosphatase and Tensin Homologue deleted on chromosome 10 (PTEN). This guide is intended for researchers, scientists, and drug development professionals, offering a centralized resource on the compound's chemical properties, structure, and its impact on the critical PTEN/Akt signaling pathway.
Core Chemical and Physical Properties
This compound is a crystalline solid, recognized for its distinct chemical and physical characteristics that are crucial for its handling, storage, and application in experimental settings.
Table 1: Chemical and Physical Data of this compound
| Property | Value | Reference |
| IUPAC Name | (OC-6-45)-aqua(3-hydroxy-2-pyridinecarboxylato-κN¹,κO²)[3-(hydroxy-κO)-2-pyridinecarboxylato(2-)-κO²]oxo-vanadate(1-), hydrogen, trihydrate | [1] |
| Synonyms | VO-Ohpic; VO Ohpic | [2] |
| CAS Number | 476310-60-8 | [2] |
| Molecular Formula | C₁₂H₁₆N₂O₁₁V | [2] |
| Molecular Weight | 415.20 g/mol | [3] |
| Appearance | Crystalline solid | [2] |
| Solubility | Insoluble in water; ≥121.8 mg/mL in DMSO; ≥45.8 mg/mL in EtOH (with sonication) | [2] |
| Storage | Store at -20°C | [2] |
Molecular Structure and Composition
This compound is a vanadium complex. The central vanadyl ion (VO²⁺) is coordinated with two hydroxypicolinic acid (OHpic) ligands. The "trihydrate" designation indicates the presence of three molecules of water within the crystal structure.
Table 2: Structural Information of this compound
| Feature | Description | Reference |
| Core Metal | Vanadium (as Vanadyl, VO²⁺) | [4] |
| Ligands | 2 x 3-Hydroxypicolinic acid (OHpic) | [5] |
| Hydration | 3 x Water (H₂O) molecules | [3] |
| Canonical SMILES | [H+].C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.O.O.O.O[V]=O | [6] |
| InChI Key | OWDNSCJMZFXFMO-UHFFFAOYSA-N | [6] |
Biological Activity: Potent and Selective PTEN Inhibition
This compound is a highly potent, small-molecule inhibitor of the PTEN enzyme.[2] PTEN is a critical tumor suppressor that acts as a lipid phosphatase, dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2). By inhibiting PTEN, this compound leads to an accumulation of cellular PIP3.[1] This, in turn, activates downstream signaling pathways, most notably the PI3K/Akt pathway, which is central to cell proliferation, growth, and survival.[6]
Table 3: In Vitro Biological Activity of this compound
| Parameter | Value | Assay Condition | Reference |
| IC₅₀ (PTEN) | 35 nM | Recombinant PTEN, PIP3-based assay | |
| IC₅₀ (PTEN) | 46 ± 10 nM | Recombinant PTEN, OMFP-based assay | |
| Effect on Akt | Dose-dependent increase in phosphorylation at Ser473 and Thr308 | NIH 3T3 and L1 fibroblasts | [2] |
| Saturation of Akt Phosphorylation | 75 nM | NIH 3T3 and L1 fibroblasts | [2] |
| Selectivity | Highly selective for PTEN over other phosphatases (CBPs, SopB, myotubularin, SAC1, PTP-β) | In vitro phosphatase assays | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for the synthesis and key biological assays related to this compound.
Synthesis of this compound
General Protocol:
-
A solution of vanadyl sulfate (B86663) (VOSO₄) in deionized water is prepared.
-
A separate solution of 3-hydroxypicolinic acid is prepared in a suitable solvent, such as ethanol (B145695) or a water/methanol mixture.
-
The 3-hydroxypicolinic acid solution is added dropwise to the vanadyl sulfate solution with constant stirring. The molar ratio of the reactants is typically controlled to favor the formation of the desired bis-ligand complex.
-
The pH of the reaction mixture may be adjusted to promote complex formation and precipitation.
-
The reaction is typically stirred at room temperature or slightly elevated temperatures for a period of several hours to overnight.
-
The resulting precipitate is collected by filtration, washed with a suitable solvent to remove unreacted starting materials and byproducts, and then dried under vacuum to yield the final product.
-
The trihydrate form is typically obtained through crystallization from an aqueous solution.
Note: This is a generalized protocol and may require optimization for the specific synthesis of this compound.
In Vitro PTEN Inhibition Assay (Malachite Green Assay)
This assay quantifies the phosphatase activity of PTEN by measuring the release of inorganic phosphate (B84403) from its substrate, PIP3.
-
Reagent Preparation :
-
PTEN Reaction Buffer: 100 mM Tris-HCl (pH 7.4), 10 mM DTT.
-
Substrate Solution: DiC16 Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) dissolved in water to a stock concentration of 1 mM.
-
Malachite Green Reagent: A solution containing malachite green, ammonium (B1175870) molybdate, and bismuth citrate (B86180) in hydrochloric acid.
-
This compound Stock: Dissolved in DMSO to a concentration of 100 µM and serially diluted in the reaction buffer.
-
-
Assay Procedure :
-
Recombinant PTEN enzyme is pre-incubated with varying concentrations of this compound in the PTEN reaction buffer for 10 minutes at room temperature.
-
The phosphatase reaction is initiated by the addition of the PIP3 substrate.
-
The reaction is allowed to proceed for 20 minutes at 30°C.
-
The reaction is stopped by the addition of the Malachite Green Reagent.
-
After a 10-minute color development period, the absorbance is measured at 650 nm.
-
The amount of phosphate released is determined by comparison to a phosphate standard curve.
-
IC₅₀ values are calculated from the dose-response curve.
-
Cellular Akt Phosphorylation Assay (Western Blot)
This assay determines the effect of this compound on the downstream target of PTEN, Akt, by measuring its phosphorylation status in cells.
-
Cell Culture and Treatment :
-
Cells (e.g., NIH 3T3 or L1 fibroblasts) are cultured to approximately 80% confluency.
-
Cells are serum-starved for a specified period to reduce basal Akt phosphorylation.
-
Cells are then treated with various concentrations of this compound for a designated time.
-
-
Cell Lysis and Protein Quantification :
-
Cells are washed with ice-cold PBS and then lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
The cell lysates are collected and centrifuged to pellet cellular debris.
-
The protein concentration of the supernatant is determined using a BCA or Bradford protein assay.
-
-
Western Blotting :
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies specific for phosphorylated Akt (p-Akt Ser473 and p-Akt Thr308) and total Akt overnight at 4°C.
-
The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified, and the ratio of p-Akt to total Akt is calculated to determine the effect of this compound.
-
Visualizing the Mechanism of Action
To illustrate the role of this compound in cellular signaling, the following diagrams depict the experimental workflow and the affected signaling pathway.
Conclusion
This compound represents a significant tool for researchers studying the PTEN/Akt signaling pathway. Its high potency and selectivity make it a valuable pharmacological agent for elucidating the complex roles of PTEN in various physiological and pathological processes, including cancer and diabetes. The data and protocols presented in this guide are intended to support the scientific community in leveraging this compound for future discoveries and potential therapeutic development.
References
- 1. Synthesis, characterization and cell viability test of six vanadyl complexes with acetylacetonate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of a vanadyl (IV) folate complex for the treatment of diabetes: spectroscopic, structural, and biological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. US20220396593A1 - Synthesis and characterization of vanadium complexes - Google Patents [patents.google.com]
- 6. dovepress.com [dovepress.com]
The Discovery and Synthesis of VO-Ohpic: A Potent and Specific PTEN Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of VO-Ohpic, a potent and specific inhibitor of the tumor suppressor phosphatase and tensin homolog (PTEN). We delve into the critical role of the PI3K/Akt/mTOR signaling pathway and how its dysregulation, often through PTEN inactivation, is implicated in numerous cancers. This guide details the mechanism of action of VO-Ohpic, presenting key quantitative data on its inhibitory activity. Furthermore, we provide detailed experimental protocols for essential assays used to characterize this inhibitor and visualize the complex biological processes and experimental workflows through detailed diagrams. This document serves as a valuable resource for researchers in oncology, cell biology, and drug discovery, offering insights into a promising therapeutic agent.
Introduction: The PTEN Signaling Pathway and Its Therapeutic Potential
The Phosphatase and Tensin Homolog (PTEN) is a critical tumor suppressor gene that is frequently mutated or deleted in a wide range of human cancers[1]. PTEN functions as a lipid phosphatase, antagonizing the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, survival, and metabolism[2][3][4].
The canonical PTEN signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) which in turn activate phosphoinositide 3-kinase (PI3K). PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3)[5]. PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt[5]. Activated Akt then phosphorylates a multitude of substrates, promoting cell survival by inhibiting apoptosis and driving cell cycle progression[2][6].
PTEN's primary function is to dephosphorylate PIP3 back to PIP2, thus terminating the PI3K signaling cascade[1][5]. Loss of PTEN function leads to the accumulation of PIP3, resulting in constitutive activation of Akt and uncontrolled cell growth, a hallmark of cancer[2][6]. Consequently, the development of small molecule inhibitors of PTEN has been an area of intense research, aiming to therapeutically modulate this critical pathway.
Discovery of VO-Ohpic as a PTEN Inhibitor
VO-Ohpic, a vanadium-based compound, was identified as a potent and specific inhibitor of PTEN's lipid phosphatase activity[7]. Its discovery stemmed from the screening of a library of vanadate (B1173111) and bisperoxovanadium (bpV) complexes[7]. The rationale behind exploring vanadium-based compounds lies in their ability to mimic the transition state of phosphate (B84403) esters, making them effective inhibitors of phosphatases.
VO-Ohpic demonstrated high selectivity for PTEN over other phosphatases, a crucial characteristic for a therapeutic agent to minimize off-target effects[7]. This specificity is attributed to the unique, wider active site of PTEN compared to other phosphatases, which can accommodate the sterically demanding structure of VO-Ohpic[8].
Quantitative Data on VO-Ohpic Inhibition
The inhibitory potency of VO-Ohpic has been extensively characterized using various in vitro assays. The following tables summarize the key quantitative data.
| Parameter | Value | Substrate | Assay Method | Reference |
| IC50 | 35 ± 2 nM | PIP3 | Lipid Phosphatase Assay | [1][8] |
| IC50 | 46 ± 10 nM | OMFP | Fluorescence-based Assay | [1][8] |
| IC50 | 35 nM | Not Specified | Cell-free assay | [9] |
Table 1: IC50 Values for VO-Ohpic Inhibition of PTEN. The half-maximal inhibitory concentration (IC50) demonstrates the potent inhibition of PTEN by VO-Ohpic in the nanomolar range.
| Parameter | Value | Substrate | Reference |
| Ki (Kic) | 27 ± 6 nM | OMFP | [1] |
| Ki (Kiu) | 45 ± 11 nM | OMFP | [1] |
Table 2: Inhibition Constants (Ki) for VO-Ohpic. The similar values for Kic (inhibitor binding to free enzyme) and Kiu (inhibitor binding to the enzyme-substrate complex) indicate a non-competitive mode of inhibition.[1]
Experimental Protocols
Synthesis of VO-Ohpic
While the seminal paper by Rosivatz et al. (2006) describes the discovery and characterization of VO-Ohpic, the detailed, step-by-step synthesis protocol is not explicitly provided in publicly available literature. The compound is described as a vanadyl complex with 3-hydroxypicolinic acid, with the chemical formula [V(=O)(H2O)(OHpic)2][1].
A generalized synthesis for such vanadyl complexes typically involves the reaction of a vanadyl salt, such as vanadyl sulfate (B86663) (VOSO4), with the corresponding ligand, in this case, 3-hydroxypicolinic acid, in an appropriate solvent system and pH. The reaction likely proceeds as follows:
VOSO₄ + 2 C₆H₅NO₃ → [VO(C₆H₄NO₃)₂] + H₂SO₄
Purification would then be carried out using standard techniques like recrystallization or chromatography. Researchers aiming to synthesize VO-Ohpic should refer to the original publication by Rosivatz et al. and general methods for the synthesis of vanadyl-picolinate complexes for further guidance.
PTEN Inhibition Assay using PIP3 Substrate (Malachite Green Assay)
This assay measures the amount of inorganic phosphate released from the dephosphorylation of PIP3 by PTEN.
-
Reagents:
-
Recombinant PTEN enzyme
-
PIP3 (diC16 sodium salt), 1 mM stock solution in distilled water
-
Assay Buffer: 100 mM Tris (pH 7.4) containing 2 mM DTT
-
VO-Ohpic stock solution (e.g., 100 µM in DMSO)
-
Color Reagent: 5 mM malachite green, 17 mM ammonium (B1175870) heptamolybdate, 77 mM bismuth citrate, and 1.7 M HCl
-
-
Procedure:
-
Prepare serial dilutions of VO-Ohpic in 1% DMSO.
-
Pre-incubate PTEN with varying concentrations of VO-Ohpic in a 96-well plate at room temperature for 10 minutes.
-
Initiate the reaction by adding the PIP3 substrate to a final desired concentration.
-
Incubate the reaction mixture at 30°C for 20 minutes.
-
Stop the reaction by adding 2.25 volumes of the Color Reagent.
-
Allow the color to develop for 10 minutes.
-
Measure the absorbance at 650 nm using a microplate reader.
-
Correct for background absorbance from VO-Ohpic in the assay buffer.
-
PTEN Inhibition Assay using OMFP Substrate (Fluorescence Assay)
This is a continuous, fluorescence-based assay using the artificial substrate 3-O-methylfluorescein phosphate (OMFP).
-
Reagents:
-
Recombinant PTEN enzyme
-
OMFP stock solution (e.g., 5.2 mM)
-
Assay Buffer: (as above)
-
VO-Ohpic stock solution (e.g., 100 µM in DMSO)
-
-
Procedure:
-
Prepare serial dilutions of VO-Ohpic in 1% DMSO.
-
Pre-incubate PTEN with varying concentrations of VO-Ohpic in a 96-well plate at room temperature for 10 minutes.
-
Initiate the reaction by adding OMFP to a final concentration of 200 µM.
-
Measure the increase in fluorescence over time using a fluorescence plate reader (excitation/emission wavelengths appropriate for fluorescein).
-
Correct for background fluorescence from VO-Ohpic in the assay buffer.
-
Cell Viability and Proliferation Assays
-
Cell Culture: Culture cells of interest (e.g., cancer cell lines with varying PTEN expression) in appropriate media.
-
Treatment: Seed cells in 96-well plates and treat with increasing concentrations of VO-Ohpic for a specified duration (e.g., 72 hours).
-
Cell Viability (MTS Assay):
-
Add MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
-
Cell Proliferation (BrdU Incorporation Assay):
-
Add BrdU to the cell culture 24 hours before the end of the treatment period.
-
Perform a colorimetric immunoassay to quantify the amount of BrdU incorporated into the DNA, following the manufacturer's protocol.
-
Visualizations
PTEN Signaling Pathway
Caption: The PTEN signaling pathway and the inhibitory action of VO-Ohpic.
Experimental Workflow for VO-Ohpic Characterization
Caption: Workflow for the synthesis and evaluation of VO-Ohpic.
Mechanism of Action of VO-Ohpic
Caption: The molecular mechanism of action of VO-Ohpic.
Conclusion
VO-Ohpic has emerged as a highly potent and specific inhibitor of PTEN, a key tumor suppressor. Its ability to modulate the PI3K/Akt/mTOR signaling pathway underscores its potential as a therapeutic agent in cancers characterized by PTEN dysfunction. This guide provides a foundational understanding of VO-Ohpic, from its discovery and mechanism of action to the practical experimental protocols required for its study. The continued investigation of VO-Ohpic and the development of other PTEN inhibitors hold significant promise for advancing cancer therapy.
References
- 1. Synthesis of a vanadyl (IV) folate complex for the treatment of diabetes: spectroscopic, structural, and biological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and application of oxovanadium(iv) complexes with [NNO] donor ligands: X-ray structures of their corresponding dioxovanadium(v) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eco-Friendly Synthesis of an Oxovanadium(IV)-bis(abietate) Complex with Antimicrobial Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20220396593A1 - Synthesis and characterization of vanadium complexes - Google Patents [patents.google.com]
- 5. Vanadyl complexes with dansyl-labelled di-picolinic acid ligands: synthesis, phosphatase inhibition activity and cellular uptake studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sphinxsai.com [sphinxsai.com]
- 9. The effects of vanadium compounds on the activation of adenylate cyclase from rat adrenal membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
VO-Ohpic Trihydrate: A Potent and Selective PTEN Inhibitor for Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphatase and tensin homolog deleted on chromosome 10 (PTEN) is a critical tumor suppressor and a key negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1][2][3] Its role in cell growth, proliferation, and survival has made it a significant target in various therapeutic areas, including oncology and metabolic diseases.[4][5][6] VO-Ohpic trihydrate has emerged as a potent and selective small-molecule inhibitor of PTEN, demonstrating significant utility in preclinical research.[7][8] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualization of relevant biological pathways and workflows.
Mechanism of Action
This compound is a vanadium-based compound that acts as a potent, reversible, and noncompetitive inhibitor of PTEN's lipid phosphatase activity.[1][9] Unlike competitive inhibitors that bind to the active site, VO-Ohpic's noncompetitive nature means it affects both the Michaelis constant (Km) and the maximum reaction velocity (Vmax).[1] This mode of inhibition is distinct from many other protein tyrosine phosphatase (PTP) inhibitors, highlighting its selectivity for PTEN.[1] By inhibiting PTEN, VO-Ohpic prevents the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to an accumulation of PIP3 at the cell membrane.[1] This, in turn, activates downstream signaling cascades, most notably the PI3K/Akt pathway, resulting in the phosphorylation and activation of Akt and its downstream targets like FOXO3a.[7] This targeted inhibition allows for the modulation of critical cellular processes, making VO-Ohpic a valuable tool for studying PTEN function and for potential therapeutic development.[2][10]
Quantitative Inhibition Data
The potency and selectivity of this compound have been characterized across multiple studies using various assays. The following table summarizes the key quantitative data on its inhibitory activity against PTEN.
| Parameter | Value | Substrate Used | Assay Type | Reference |
| IC₅₀ | 35 ± 2 nM | PIP₃ | Lipid Phosphatase Assay | [1][7][11][12][13][14] |
| IC₅₀ | 46 ± 10 nM | OMFP | Fluorescence-based Assay | [1][8][15][16] |
| Kic | 27 ± 6 nM | OMFP | Enzyme Kinetics | [1][8][9] |
| Kiu | 45 ± 11 nM | OMFP | Enzyme Kinetics | [1][8][9] |
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor where the response (or binding) is reduced by half.
-
Kic (Competitive inhibition constant): The dissociation constant for inhibitor binding to the free enzyme.
-
Kiu (Uncompetitive inhibition constant): The dissociation constant for inhibitor binding to the enzyme-substrate complex.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize the activity of this compound.
PTEN Inhibition Assay (OMFP-based)
This fluorescence-based assay provides a convenient method for measuring PTEN activity and its inhibition.
Materials:
-
Recombinant human PTEN enzyme
-
This compound stock solution (in DMSO)
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM DTT, 1% DMSO)
-
3-O-methylfluorescein phosphate (B84403) (OMFP) substrate stock solution
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a constant amount of recombinant PTEN to each well of the microplate.
-
Add the diluted this compound to the respective wells and pre-incubate at room temperature for 10 minutes.[1]
-
Initiate the reaction by adding the OMFP substrate to all wells.[1]
-
Immediately measure the change in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for fluorescein).
-
Calculate the initial reaction rates and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTS Assay)
This colorimetric assay is used to assess the effect of this compound on the viability of cell populations.
Materials:
-
Hepatocellular carcinoma (HCC) cell lines (e.g., Hep3B, PLC/PRF/5)[17]
-
Complete cell culture medium
-
This compound
-
MTS reagent
-
96-well clear microplate
-
Spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for a specified duration (e.g., 120 hours).[17]
-
Add MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (typically 490 nm).
-
Express the results as a percentage of viable cells compared to an untreated control.[17]
Cell Proliferation Assay (BrdU Incorporation)
This immunoassay measures DNA synthesis as an indicator of cell proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
BrdU labeling reagent
-
BrdU detection antibody (e.g., anti-BrdU-POD)
-
Substrate solution
-
Stop solution
-
96-well plate
-
Spectrophotometer
Procedure:
-
Seed cells in a 96-well plate and treat with varying concentrations of this compound for a designated period (e.g., 72 hours).[7][13]
-
Add BrdU labeling reagent to the cells 24 hours before the end of the treatment period to allow for incorporation into newly synthesized DNA.[7][13]
-
Fix the cells and incubate with an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).
-
Add the substrate solution and measure the colorimetric output using a spectrophotometer.
-
Express the results as the percentage inhibition of BrdU incorporation compared to the control.[7]
Western Blotting for PI3K/Akt Pathway Activation
This technique is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
Cell lines (e.g., Hep3B, PLC/PRF/5, SNU475)[17]
-
This compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin)[17]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the levels of phosphorylated proteins to the total protein levels and compare them to the untreated control.[17]
Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts related to this compound and its effects.
Caption: PTEN Signaling Pathway and Inhibition by VO-Ohpic.
References
- 1. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological PTEN inhibition: potential clinical applications and effects in tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PTEN inhibitors and how do they work? [synapse.patsnap.com]
- 4. An update on PTEN modulators – A patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting PTEN using small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Characterisation of the PTEN inhibitor VO-OHpic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. apexbt.com [apexbt.com]
- 12. caymanchem.com [caymanchem.com]
- 13. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 14. selleck.co.jp [selleck.co.jp]
- 15. medchemexpress.com [medchemexpress.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of VO-Ohpic Trihydrate in Cell Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of VO-Ohpic trihydrate, a potent and selective inhibitor of the tumor suppressor protein Phosphatase and Tensin Homolog (PTEN). We will delve into its mechanism of action, its impact on critical cell signaling pathways, and its potential therapeutic applications, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: PTEN Inhibition
This compound is a vanadium-based small molecule that functions as a highly potent, selective, and reversible inhibitor of PTEN.[1] PTEN is a dual-specificity phosphatase that negatively regulates the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2).[2] By inhibiting PTEN, this compound effectively increases the cellular levels of PIP3, leading to the activation of downstream signaling cascades.[2] The inhibition by VO-Ohpic is noncompetitive, affecting both the Michaelis constant (Km) and the maximum reaction velocity (Vmax) of PTEN.[1][3]
Quantitative Data on PTEN Inhibition
The potency of this compound as a PTEN inhibitor has been quantified across multiple studies. The following table summarizes the key inhibitory constants.
| Parameter | Value | Assay Conditions | Reference |
| IC₅₀ | 35 nM | Recombinant PTEN, PIP3-based assay | [4] |
| IC₅₀ | 46 ± 10 nM | Recombinant PTEN, OMFP-based assay | [1][5] |
| Kᵢc (competitive) | 27 ± 6 nM | Recombinant PTEN, OMFP-based assay | [1] |
| Kᵢu (uncompetitive) | 45 ± 11 nM | Recombinant PTEN, OMFP-based assay | [1] |
Impact on the PI3K/Akt/mTOR Signaling Pathway
The primary consequence of PTEN inhibition by this compound is the hyperactivation of the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, survival, and metabolism.[6][7]
Activation of Akt
Inhibition of PTEN leads to an accumulation of PIP3 at the plasma membrane, which recruits and activates the serine/threonine kinase Akt (also known as Protein Kinase B).[2] This activation is characterized by the phosphorylation of Akt at two key residues, Threonine 308 (Thr308) and Serine 473 (Ser473).[8] Studies in NIH 3T3 and L1 fibroblasts have shown a dose-dependent increase in Akt phosphorylation at both sites with VO-Ohpic treatment, reaching saturation at 75 nM.[8]
Downstream Effects of Akt Activation
Activated Akt phosphorylates a multitude of downstream targets, influencing various cellular processes:
-
Cell Survival: Akt promotes cell survival by inhibiting pro-apoptotic proteins such as Bad and activating anti-apoptotic factors like NF-κB.
-
Cell Growth and Proliferation: Akt activates the mammalian target of rapamycin (B549165) (mTOR), a key regulator of protein synthesis and cell growth.[9] It also phosphorylates and inactivates the Forkhead box O (FoxO) transcription factors, which regulate the expression of genes involved in cell cycle arrest and apoptosis.[4][8]
-
Glucose Metabolism: A significant consequence of Akt activation is the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane in insulin-sensitive tissues like adipose and muscle cells, leading to increased glucose uptake.[4][10] This insulin-mimetic effect makes VO-Ohpic a compound of interest in diabetes research.[1][11]
The signaling cascade from PTEN inhibition to downstream cellular effects is visualized in the following diagram.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to study the effects of this compound.
In Vitro PTEN Inhibition Assay (OMFP-based)
This protocol is adapted from studies characterizing the inhibitory kinetics of this compound.[1]
Objective: To determine the IC₅₀ and kinetic parameters of PTEN inhibition by this compound using the artificial substrate 3-O-methylfluorescein phosphate (B84403) (OMFP).
Materials:
-
Recombinant human PTEN enzyme
-
This compound stock solution (e.g., 100 µM in DMSO)[1]
-
OMFP substrate
-
Assay Buffer: 100 mM Tris (pH 7.4), 2 mM DTT[1]
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Dilute the this compound stock solution to the desired concentrations using the assay buffer with 1% DMSO.[1]
-
Prepare a working solution of recombinant PTEN in the assay buffer.
-
Prepare a working solution of OMFP in the assay buffer.
-
-
Enzyme and Inhibitor Pre-incubation:
-
In the wells of the 96-well plate, add the diluted this compound solutions.
-
Add the recombinant PTEN enzyme to each well.
-
Incubate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[1]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the OMFP substrate to each well (final concentration, e.g., 200 µM).[1]
-
Immediately measure the change in fluorescence over time using a microplate reader (excitation/emission wavelengths appropriate for fluorescein).
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear phase of the fluorescence curves.
-
Plot the percentage of PTEN activity against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.[1]
-
Western Blot Analysis of Akt Phosphorylation
This protocol is a generalized workflow based on descriptions of experiments in various cell lines.[8][9]
Objective: To assess the effect of this compound on the phosphorylation of Akt at Ser473 and Thr308 in cultured cells.
Materials:
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total-Akt, and an antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
In Vivo Efficacy
This compound has demonstrated significant biological effects in animal models.
Cardioprotection
In a mouse model of myocardial ischemia-reperfusion injury, intraperitoneal injection of VO-Ohpic (10 µg/kg) 30 minutes prior to ischemia resulted in a significant reduction in myocardial infarct size compared to vehicle-treated controls.[5]
| Treatment Group | Myocardial Infarct Size (% of area at risk) | n | p-value |
| Vehicle | 56 ± 5% | 7 | <0.01 |
| VO-Ohpic | 25 ± 6% | 7 | <0.01 |
Anti-diabetic Effects
In a diet-induced insulin (B600854) resistance mouse model, daily administration of VO-Ohpic (10mg/kg) prevented weight gain, hyperinsulinemia, and hyperglycemia.[12] Furthermore, it reversed these conditions when administered after the onset of insulin resistance.[12]
Therapeutic Implications and Future Directions
The ability of this compound to potently and selectively inhibit PTEN and thereby activate the PI3K/Akt signaling pathway positions it as a valuable tool for both basic research and drug development.
-
Diabetes and Metabolic Syndrome: The insulin-mimetic effects of VO-Ohpic, particularly the enhancement of glucose uptake, make it a promising candidate for the development of novel anti-diabetic therapies.[1][12]
-
Neuroprotection and Regeneration: The PI3K/Akt pathway is crucial for neuronal survival and growth, suggesting a potential role for PTEN inhibitors in treating neurodegenerative diseases and promoting nerve regeneration.[1]
-
Oncology: While PTEN is a tumor suppressor, and its inhibition could theoretically promote cancer, some studies have shown paradoxical anti-tumor effects. For instance, in hepatocellular carcinoma cells with low PTEN expression, VO-Ohpic induced cellular senescence and inhibited tumor growth, suggesting a context-dependent therapeutic window.[9][13] This "pro-senescence" effect could be harnessed for cancer therapy, particularly in combination with other targeted agents.[13]
Further research is warranted to fully elucidate the therapeutic potential and safety profile of this compound and other PTEN inhibitors. The detailed understanding of its role in cell signaling provides a solid foundation for these future investigations.
References
- 1. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Role of PTEN in Insulin Signaling and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterisation of the PTEN inhibitor VO-OHpic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Specific inhibition of PTEN expression reverses hyperglycemia in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diet induced insulin resistance is due to induction of PTEN expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Foundational Research and Core Mechanisms of VO-Ohpic: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VO-Ohpic, a vanadium-based compound, has emerged as a potent and specific inhibitor of the tumor suppressor protein Phosphatase and Tensin Homolog (PTEN).[1][2] Its ability to modulate critical cellular signaling pathways has positioned it as a significant tool in cancer research and a potential therapeutic agent for various diseases, including hepatocellular carcinoma, intervertebral disc degeneration, and doxorubicin-induced cardiomyopathy.[3][4][5] This technical guide provides an in-depth overview of the foundational research leading to the development and characterization of VO-Ohpic, focusing on its mechanism of action, key experimental findings, and the signaling pathways it influences.
Core Mechanism of Action
VO-Ohpic functions as a reversible and non-competitive inhibitor of PTEN.[6][7] PTEN is a crucial phosphatase that counteracts the phosphoinositide 3-kinase (PI3K) signaling pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2).[6] By inhibiting PTEN, VO-Ohpic leads to an accumulation of cellular PIP3, which in turn activates downstream signaling cascades, most notably the Akt/PKB pathway.[1][6] This activation influences a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from foundational studies on VO-Ohpic.
Table 1: In Vitro Inhibitory Activity of VO-Ohpic
| Parameter | Value | Substrate | Assay | Reference |
| IC50 | 35 ± 2 nM | PIP3 | Lipid phosphatase assay | [1][8] |
| IC50 | 46 ± 10 nM | OMFP | Phosphatase assay | [6][8] |
| Kic | 27 ± 6 nM | OMFP | Enzyme kinetics | [6][7] |
| Kiu | 45 ± 11 nM | OMFP | Enzyme kinetics | [6][7] |
IC50: Half-maximal inhibitory concentration; Kic: Competitive inhibition constant; Kiu: Uncompetitive inhibition constant; OMFP: 3-O-methylfluorescein phosphate (B84403); PIP3: Phosphatidylinositol (3,4,5)-trisphosphate.
Table 2: In Vivo Efficacy of VO-Ohpic
| Animal Model | Treatment | Outcome | Reference |
| Hep3B Xenograft Mice | VO-Ohpic | Significant inhibition of tumor growth | [1][4] |
| Doxorubicin-induced Cardiomyopathy Mice | 30 µg/kg VO-Ohpic (cumulative dose) | Improved heart function, reduced apoptosis and cardiac remodeling | [5] |
| Ischemia/Reperfusion Mice | 10 µg/kg VO-Ohpic (i.p.) | Significantly decreased myocardial infarct size | [2][8] |
| Sudden Cardiac Arrest Mice | VO-Ohpic | Increased survival, improved lactate (B86563) clearance, decreased plasma glucose | [1] |
Signaling Pathways Modulated by VO-Ohpic
VO-Ohpic's inhibition of PTEN initiates a cascade of downstream signaling events. The primary and most well-characterized pathway is the PI3K/Akt pathway. However, research has also elucidated its influence on other critical cellular pathways.
PTEN/PI3K/Akt Signaling Pathway
Inhibition of PTEN by VO-Ohpic leads to the accumulation of PIP3 at the plasma membrane. This recruits and activates phosphoinositide-dependent kinase 1 (PDK1) and Akt. Activated Akt then phosphorylates a multitude of downstream targets, including FoxO3a, to regulate cellular processes like cell survival, proliferation, and glucose metabolism.[1]
Nrf-2 Signaling Pathway in Chondrocytes
In the context of intervertebral disc degeneration (IDD), VO-Ohpic has been shown to protect endplate chondrocytes from apoptosis and calcification by activating the Nrf-2 signaling pathway.[3][9] This pathway plays a crucial role in cellular defense against oxidative stress. Activation of Nrf-2 leads to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), which in turn inhibits ferroptosis and promotes mitophagy, ultimately enhancing cell survival.[3]
PTEN/PRAS40 Pathway in TSC2-/- Cells
In Tuberous Sclerosis Complex 2 (TSC2) deficient cells, VO-Ohpic has been observed to suppress proliferation by excessively inhibiting autophagy through the PTEN/PRAS40 pathway.[10] PRAS40 (proline-rich Akt substrate 40 kDa) is a downstream target of Akt and a component of the mTORC1 complex. By inhibiting PTEN, VO-Ohpic leads to the phosphorylation and inhibition of PRAS40, which in turn excessively inhibits autophagy, ultimately suppressing cell proliferation in this specific context.[10]
Experimental Protocols
This section outlines the methodologies for key experiments cited in the foundational research of VO-Ohpic.
In Vitro PTEN Inhibition Assay
-
Objective: To determine the in vitro inhibitory potency of VO-Ohpic against PTEN.
-
Method: Recombinant PTEN enzyme activity is measured using either a physiological substrate like PIP3 or an artificial substrate such as 3-O-methylfluorescein phosphate (OMFP).[6]
-
Recombinant PTEN is pre-incubated with varying concentrations of VO-Ohpic for 10 minutes at room temperature.[6]
-
The substrate (PIP3 or OMFP) is added to initiate the enzymatic reaction.
-
The amount of product generated (e.g., free phosphate from PIP3 or fluorescein (B123965) from OMFP) is quantified using a suitable detection method (e.g., Malachite Green assay for phosphate or fluorescence spectroscopy for fluorescein).[6]
-
IC50 values are calculated by plotting the percentage of PTEN inhibition against the logarithm of VO-Ohpic concentration.
-
Cell Viability and Proliferation Assays
-
Objective: To assess the effect of VO-Ohpic on the viability and proliferation of cancer cells.
-
Cell Lines: Human hepatocellular carcinoma cell lines such as Hep3B (low PTEN expression), PLC/PRF/5 (high PTEN expression), and SNU475 (PTEN-negative) are commonly used.[1][4]
-
Method (Cell Viability - MTS Assay):
-
Method (Cell Proliferation - BrdU Incorporation Assay):
Western Blot Analysis
-
Objective: To determine the effect of VO-Ohpic on the phosphorylation status of key signaling proteins.
-
Method:
-
Cells or tissue homogenates are lysed to extract proteins.
-
Protein concentrations are determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., p-Akt, Akt, p-ERK1/2, ERK1/2, PTEN).[4][5]
-
The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of VO-Ohpic in a living organism.
-
Animal Model: Nude mice bearing xenografts of human cancer cells (e.g., Hep3B).[1][4]
-
Method:
-
Tumor cells are subcutaneously injected into the flanks of nude mice.
-
Once tumors reach a palpable size, mice are randomized into control and treatment groups.
-
The treatment group receives intraperitoneal (i.p.) injections of VO-Ohpic at a specified dose and schedule.[1]
-
Tumor volume is measured regularly throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., western blot, immunohistochemistry).[4][11]
-
Conclusion
The foundational research on VO-Ohpic has firmly established it as a potent and specific inhibitor of PTEN. Its ability to modulate the PI3K/Akt signaling pathway and other related cellular processes has been demonstrated through a variety of in vitro and in vivo studies. The detailed understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, provides a solid foundation for its continued investigation as a potential therapeutic agent in various disease contexts. The signaling pathway diagrams presented herein offer a visual guide to the complex cellular events initiated by this promising small molecule inhibitor. Further research is warranted to fully elucidate its therapeutic potential and to explore its efficacy in combination with other treatment modalities.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterisation of the PTEN inhibitor VO-OHpic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. PTEN inhibitor VO-OHpic suppresses TSC2-/- MEFs proliferation by excessively inhibiting autophagy via the PTEN/PRAS40 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Initial Studies on the Specificity of VO-Ohpic Trihydrate for PTEN: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial studies concerning the specificity of the vanadium-based compound, VO-Ohpic trihydrate, as a potent inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). This document summarizes key quantitative data, details experimental methodologies from foundational research, and visualizes relevant biological pathways and experimental workflows to offer a comprehensive resource for professionals in drug development and cellular biology.
Introduction to PTEN and the Role of this compound
Phosphatase and Tensin Homolog (PTEN) is a critical dual-specificity phosphatase that acts as a tumor suppressor by negatively regulating the PI3K/Akt signaling pathway, a key cascade involved in cell growth, proliferation, and survival.[1] PTEN exerts its primary tumor-suppressive function by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2), thereby antagonizing the activity of phosphoinositide 3-kinase (PI3K).[1] Given its central role in cellular homeostasis, the inhibition of PTEN has been explored as a therapeutic strategy in conditions such as diabetes and for promoting tissue regeneration.[1][2]
This compound has emerged as a potent, reversible, and noncompetitive inhibitor of PTEN.[1][2] It has been shown to engage with the enzyme through hydrogen bonding and hydrophobic interactions, leading to the stabilization of an inactive conformation and disruption of the catalytic site.[3] This guide delves into the foundational studies that have characterized its inhibitory potency and specificity.
Quantitative Analysis of PTEN Inhibition
The potency of this compound against PTEN has been quantified through various in vitro assays. The following tables summarize the key inhibitory constants and comparative potencies from initial studies.
Table 1: In Vitro Inhibitory Potency of this compound against PTEN
| Parameter | Value (nM) | Substrate Used | Reference |
| IC₅₀ | 46 ± 10 | OMFP | [1][4] |
| IC₅₀ | 35 ± 2 | PIP₃ | [1][4] |
| Kᵢc (competitive inhibition constant) | 27 ± 6 | OMFP | [1][4] |
| Kᵢu (uncompetitive inhibition constant) | 45 ± 11 | OMFP | [1][4] |
OMFP: 3-O-methylfluorescein phosphate (B84403); PIP₃: Phosphatidylinositol (3,4,5)-trisphosphate
Table 2: Selectivity Profile of this compound Against Other Phosphatases
| Phosphatase | IC₅₀ (nM) | Reference |
| PTEN | 35 | [5][6] |
| SopB | 588 | [5] |
| MTM (Myotubularin) | 4,030 | [5] |
| PTPβ (Protein Tyrosine Phosphatase β) | 57,500 | [5] |
| SAC1 | >10,000 | [5] |
| SHP1 (Src homology region 2 domain-containing phosphatase-1) | 975 | [7] |
While initial findings highlighted high selectivity for PTEN, subsequent research has raised considerations about its effects on other phosphatases, such as SHP1, which was inhibited with an IC₅₀ of 975 nM in one study.[7][8]
Experimental Protocols
The following sections detail the methodologies employed in the initial characterization of this compound's interaction with PTEN.
Recombinant PTEN Activity Assay (OMFP-based)
This assay utilizes the artificial phosphatase substrate 3-O-methylfluorescein phosphate (OMFP) to monitor PTEN activity.
Materials:
-
Recombinant PTEN enzyme
-
This compound dissolved in DMSO
-
Assay Buffer (specific composition as per original study, typically containing a buffer salt, e.g., Tris-HCl, and a reducing agent, e.g., DTT)
-
OMFP stock solution
-
Microplate reader capable of fluorescence detection
Procedure:
-
Recombinant PTEN is pre-incubated with varying concentrations of this compound (or DMSO as a vehicle control) in assay buffer for 10 minutes at room temperature.[9]
-
The phosphatase reaction is initiated by the addition of OMFP to a final concentration of 200 µM.[1]
-
The change in fluorescence, resulting from the dephosphorylation of OMFP, is measured over time using a microplate reader.[1]
-
Background fluorescence from VO-Ohpic in the assay buffer is measured and subtracted from the data.[9]
-
IC₅₀ values are determined by plotting the percentage of PTEN inhibition against the logarithm of the inhibitor concentration.
PTEN Lipid Phosphatase Assay (PIP₃-based)
This assay uses the physiological substrate of PTEN, PIP₃, to assess inhibitory activity.
Materials:
-
Recombinant PTEN enzyme
-
This compound dissolved in DMSO
-
PIP₃ substrate presented in octylglucoside mixed micelles
-
Malachite Green reagent for phosphate detection
Procedure:
-
Similar to the OMFP assay, recombinant PTEN is pre-incubated with this compound for 10 minutes at room temperature.[9]
-
The reaction is started by the addition of the PIP₃ substrate.[6]
-
The amount of inorganic phosphate released is quantified using the Malachite Green assay.[9]
-
The absorbance is measured, and background absorbance from VO-Ohpic is corrected for.[9]
-
Kinetic parameters (Kₘ and Vₘₐₓ) are determined by measuring the reaction rate at various substrate concentrations in the presence and absence of the inhibitor.[1]
Cell-Based Western Blot Analysis for Downstream Signaling
This method assesses the effect of this compound on the PTEN signaling pathway within a cellular context.
Materials:
-
Cell lines of interest (e.g., Hep3B, PLC/PRF/5)[10]
-
This compound
-
Cell lysis buffer
-
Primary antibodies against p-Akt, Akt, p-mTOR, mTOR, and a loading control (e.g., β-actin)[8][10]
-
Secondary antibodies conjugated to a detectable enzyme (e.g., HRP)
-
Chemiluminescent substrate
Procedure:
-
Cells are cultured and treated with increasing concentrations of this compound for a specified duration.[10]
-
Following treatment, cells are harvested and lysed.
-
Protein concentrations of the lysates are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies overnight.
-
After washing, the membrane is incubated with the appropriate secondary antibody.
-
The signal is detected using a chemiluminescent substrate and an imaging system.[8][10]
-
The band intensities are quantified and normalized to the loading control.[10]
Visualizing Pathways and Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its characterization.
Caption: PTEN/PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Workflow for characterizing the specificity of this compound.
Conclusion
Initial studies have established this compound as a highly potent, noncompetitive inhibitor of PTEN with low nanomolar efficacy in vitro.[1][4] Its ability to modulate the PI3K/Akt signaling pathway has been demonstrated in various cellular models. While displaying a favorable selectivity profile against several other phosphatases, researchers should remain cognizant of potential off-target effects, particularly concerning SHP1. The experimental protocols and data presented herein provide a foundational understanding for future research and development involving this significant PTEN inhibitor.
References
- 1. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterisation of the PTEN inhibitor VO-OHpic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. VO-OHpic | Protein Tyrosine Phosphatases | Tocris Bioscience [tocris.com]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 10. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for VO-Ohpic Trihydrate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing VO-Ohpic trihydrate, a potent and specific inhibitor of the tumor suppressor phosphatase and tensin homolog (PTEN), in cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data for effective experimental design.
Mechanism of Action
This compound is a vanadium-based small molecule that acts as a highly potent and specific inhibitor of PTEN's lipid phosphatase activity.[1][2] PTEN negatively regulates the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical pathway involved in cell growth, proliferation, survival, and metabolism.[1][3] By inhibiting PTEN, this compound stabilizes the inactive conformation of the enzyme, leading to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane.[1] This, in turn, activates downstream targets such as Akt and FoxO3a.[4] The activation of Akt promotes cell survival and proliferation, while the modulation of other pathways, such as the ERK1/2 pathway, has also been observed.[3]
Data Presentation
Quantitative Data Summary
The following table summarizes the effective concentrations and inhibitory values of this compound from various in vitro studies.
| Parameter | Value | Cell Line/System | Assay | Reference |
| IC50 | 35 nM | Cell-free assay (PIP3-based) | PTEN inhibition | [4][5] |
| IC50 | 46 ± 10 nM | Cell-free assay (OMFP-based) | PTEN inhibition | [2][5] |
| Effective Concentration | 0-5 µM | Hep3B, PLC/PRF/5, SNU475 | Cell viability, proliferation, colony formation | [3][4] |
| Effective Concentration | 75 nM | NIH 3T3, L1 fibroblasts | Akt phosphorylation (saturation) | [6] |
| Effective Concentration | 500 nM | Hep3B, PLC/PRF/5, SNU475 | Cell cycle analysis, mRNA expression | [3] |
| Effective Concentration | 0.1, 1, 10 µM | Endplate chondrocytes | Cell viability, apoptosis | [7] |
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound on the PTEN/Akt signaling pathway.
Caption: Mechanism of this compound action on the PTEN/Akt pathway.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade[4][8]
-
Sterile microcentrifuge tubes
Protocol:
-
This compound is soluble in DMSO.[4][8] To prepare a stock solution (e.g., 10 mM), dissolve the appropriate amount of this compound powder in fresh, anhydrous DMSO.[4]
-
Gently warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution if necessary.[6]
-
Vortex briefly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[5]
Cell Viability Assay (e.g., MTT or CCK-8)
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT or CCK-8 reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. The final DMSO concentration should be kept constant across all wells and should not exceed a level that affects cell viability (typically <0.1%).
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound (e.g., 0-5 µM).[4] Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for the desired period (e.g., 72 hours).[4]
-
Add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the colorimetric reaction to occur.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Cell Proliferation Assay (BrdU Incorporation)
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
BrdU labeling reagent (e.g., from a colorimetric immunoassay kit)[3]
-
Detection antibody and substrate
-
Plate reader
Protocol:
-
Seed 3 x 10³ cells per well in 96-well plates and culture overnight.[3][4]
-
Treat the cells with varying concentrations of this compound for a total of 72 hours.[3][4]
-
Add the BrdU labeling reagent to the wells 24 hours before the end of the treatment period.[3][4]
-
At the end of the 72-hour incubation, fix the cells and perform the immunoassay according to the manufacturer's protocol.
-
Measure the absorbance using a plate reader.
-
Express the results as the percentage inhibition of BrdU incorporation compared to the control.[3]
Clonogenic Assay (Colony Formation)
Materials:
-
Cells of interest
-
Complete cell culture medium
-
6-well plates or culture dishes
-
This compound stock solution
-
Crystal violet staining solution
Protocol:
-
Plate cells at a low density (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.[3]
-
Treat the cells with various concentrations of this compound. The treatment can be continuous or for a defined period, with fresh medium containing the inhibitor replaced every 48 hours.[3]
-
Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.[3]
-
Wash the colonies with PBS, fix them with methanol, and stain with 0.5% crystal violet solution.
-
After staining, wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Express the data as the number of colonies relative to the vehicle-treated control.[3]
Western Blot Analysis of Signaling Proteins
Materials:
-
Cells of interest
-
6-well or 10 cm culture dishes
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PTEN, anti-phospho-Akt (Ser473), anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Seed cells in appropriate culture dishes and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations and for the specified time.
-
Lyse the cells with ice-cold lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Perform SDS-PAGE, protein transfer, and immunoblotting according to standard procedures.
-
Probe the membranes with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the levels of target proteins to a loading control like β-actin.[3]
Experimental Workflow Diagram
The following diagram provides a general workflow for in vitro experiments using this compound.
Caption: General experimental workflow for using this compound.
References
- 1. scbt.com [scbt.com]
- 2. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
Application Notes and Protocols for VO-Ohpic Trihydrate in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the recommended use of VO-Ohpic trihydrate, a potent and reversible inhibitor of Phosphatase and Tensin Homolog (PTEN), for in vivo mouse studies. This document includes summaries of effective dosages across various disease models, detailed protocols for preparation and administration, and a description of its mechanism of action with corresponding signaling pathway diagrams. The information is intended to guide researchers in designing and executing robust preclinical studies involving PTEN inhibition.
Introduction to this compound
This compound is a vanadium-based small molecule that specifically inhibits the lipid phosphatase activity of PTEN, a critical tumor suppressor protein. By inhibiting PTEN, this compound effectively increases the cellular levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to the activation of downstream pro-survival and pro-growth signaling pathways, primarily the PI3K/Akt/mTOR and ERK pathways. Its ability to modulate these fundamental cellular processes has made it a valuable tool in preclinical research for various conditions, including cancer, cardiovascular diseases, and neurological disorders.
Mechanism of Action
This compound functions as a direct inhibitor of PTEN. PTEN dephosphorylates PIP3 at the 3' position of the inositol (B14025) ring, converting it to phosphatidylinositol (4,5)-bisphosphate (PIP2). This action antagonizes the activity of phosphoinositide 3-kinase (PI3K). By inhibiting PTEN, this compound maintains a higher concentration of PIP3 at the plasma membrane, leading to the recruitment and activation of proteins containing pleckstrin homology (PH) domains, most notably Akt (also known as Protein Kinase B).
Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival, growth, proliferation, and metabolism. Key downstream effectors of Akt include mTOR (mammalian target of rapamycin), which regulates protein synthesis and cell growth, and GSK3β (glycogen synthase kinase 3 beta), involved in various cellular processes. Additionally, evidence suggests that PTEN inhibition by this compound can also lead to the activation of the ERK (extracellular signal-regulated kinase) pathway.[1]
Signaling Pathway Diagram
Caption: Inhibition of PTEN by this compound leads to the activation of the PI3K/Akt/mTOR and ERK signaling pathways.
Recommended Dosage for In Vivo Mouse Studies
The effective dosage of this compound in mice varies significantly depending on the disease model and the intended biological effect. The administration is predominantly via intraperitoneal (i.p.) injection. Below is a summary of dosages reported in the literature.
Quantitative Data Summary
| Application Area | Mouse Model | Dosage | Administration Route | Frequency & Duration | Reference |
| Oncology | Hepatocellular Carcinoma (Hep3B) Xenograft | 10 mg/kg | i.p. | Daily (6 days/week) | [1] |
| Cardiology | Doxorubicin-Induced Cardiomyopathy | 30 µg/kg (cumulative) | i.p. | Three injections on alternate days | [2] |
| Cardiology | Myocardial Ischemia/Reperfusion | 10 µg/kg | i.p. | Single dose 30 minutes prior to ischemia | |
| Neurology | Depression-like Behaviors | Not specified in detail | i.p. | Daily for 11 days | [3] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol for a 1 mg/mL Stock Solution:
This protocol is a common formulation for achieving a clear solution suitable for intraperitoneal injection.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
To prepare a 1 mg/mL solution, first create a stock solution in DMSO. For example, dissolve 10 mg of this compound in 1 mL of DMSO.
-
In a separate sterile tube, prepare the vehicle solution by mixing the following components in the specified ratios:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Add the appropriate volume of the this compound/DMSO stock solution to the vehicle to achieve the final desired concentration.
-
Vortex the solution thoroughly until it is clear and homogenous. If precipitation occurs, gentle warming (e.g., 37°C) and/or sonication can be used to aid dissolution.
-
It is recommended to prepare the working solution fresh on the day of use.
Storage:
-
Powder: Store at -20°C for up to 3 years.
-
Stock Solution (in DMSO): Aliquot and store at -80°C for up to 1 year or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
Administration Protocol for a Xenograft Mouse Model
This protocol is based on a study investigating the effect of this compound on hepatocellular carcinoma xenografts.[1]
Experimental Workflow:
Caption: Experimental workflow for a xenograft mouse model study using this compound.
Detailed Steps:
-
Animal Model: Use male nude athymic mice (e.g., Foxn1nu/nu), 4-5 weeks old. Allow for a one-week acclimatization period.
-
Tumor Cell Implantation: Inoculate 10 x 106 Hep3B cells in 0.2 mL of PBS into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors become palpable (approximately 150 mm3), randomly divide the mice into a treatment group and a control group.
-
Treatment Administration:
-
Treatment Group: Administer this compound at a dose of 10 mg/kg via intraperitoneal injection daily, six days a week.
-
Control Group: Administer the vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) via intraperitoneal injection on the same schedule.
-
-
Monitoring: Measure tumor volume and body weight twice a week. Tumor volume can be calculated using the formula: (length x width2) / 2.
-
Endpoint and Tissue Collection: At the end of the study (determined by tumor burden or a predefined time point), euthanize the mice. Harvest the tumors for downstream analysis, such as Western blotting for p-Akt and p-ERK levels, and immunohistochemistry for proliferation markers like Ki-67.
Safety and Toxicity
In the reported studies, this compound was generally well-tolerated at the effective doses. For instance, in the hepatocellular carcinoma xenograft study, mice treated with 10 mg/kg of this compound did not show a significant loss of body weight compared to the vehicle-treated control group, suggesting a satisfactory level of drug cytotoxicity at this dose.[1] Similarly, in a study on doxorubicin-induced cardiomyopathy, co-administration of this compound appeared to mitigate weight loss associated with doxorubicin (B1662922) treatment.[2] However, as with any experimental compound, it is crucial for researchers to conduct their own safety and toxicity assessments, especially when using different dosages, administration routes, or treatment durations.
Conclusion
This compound is a valuable research tool for investigating the roles of the PTEN/PI3K/Akt signaling pathway in various physiological and pathological processes. The provided dosage information and experimental protocols offer a starting point for designing in vivo mouse studies. Researchers should carefully consider the specific aims of their study and the mouse model being used to determine the optimal dosage and administration regimen. It is also imperative to adhere to institutional guidelines for animal welfare and to perform appropriate safety monitoring throughout the course of the experiment.
References
- 1. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing VO-Ohpic Trihydrate for Studying Cellular Senescence Through PTEN Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatase and tensin homolog (PTEN) is a critical tumor suppressor gene that plays a pivotal role in regulating cell growth, proliferation, and apoptosis.[1] The loss or inactivation of PTEN is a frequent event in a multitude of human cancers.[2] Interestingly, the acute inactivation of PTEN can trigger a cellular senescence program, a state of irreversible cell cycle arrest, which acts as a barrier to tumorigenesis.[3] This phenomenon is often referred to as PTEN-loss-induced cellular senescence (PICS).[4][5]
VO-Ohpic trihydrate is a potent and specific small-molecule inhibitor of PTEN.[6][7] By inhibiting the phosphatase activity of PTEN, this compound activates downstream signaling pathways, primarily the PI3K/Akt/mTOR pathway.[2][6] This targeted inhibition allows for the controlled study of the consequences of PTEN inactivation, including the induction of cellular senescence in specific cellular contexts.[7][8] These application notes provide a comprehensive guide for utilizing this compound to investigate PTEN-inhibition-induced cellular senescence.
Mechanism of Action
This compound acts as a noncompetitive inhibitor of PTEN, affecting both the K_m and V_max of the enzyme.[2] It binds to PTEN and stabilizes its inactive conformation through hydrogen bonding and hydrophobic interactions, thereby disrupting the catalytic site.[9] This inhibition leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger that activates the PI3K/Akt signaling cascade.[2] The subsequent activation of Akt and mTOR can, under specific cellular conditions, trigger a p53-dependent cellular senescence response.[4][5]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (PTEN inhibition) | 35 nM | PIP₃-based assay | [2][7] |
| IC₅₀ (PTEN inhibition) | 46 ± 10 nM | OMFP-based assay | [2][6] |
| K_ic (inhibition constant) | 27 ± 6 nM | Recombinant PTEN | [2][10] |
| K_iu (inhibition constant) | 45 ± 11 nM | Recombinant PTEN | [2][10] |
Table 2: Cellular Effects of this compound in Cancer Cell Lines
| Cell Line | PTEN Status | Effect of this compound | Concentration | Reference |
| Hep3B | Low PTEN expression | Inhibited cell viability, proliferation, and colony formation; Induced senescence | 0-5 µM | [7][8] |
| PLC/PRF/5 | High PTEN expression | Lesser inhibition of cell viability and proliferation; No senescence induction | Not specified | [7][8] |
| SNU475 | PTEN-negative | No effect on cell viability, proliferation, or senescence | Not specified | [7][8] |
Experimental Protocols
Protocol 1: Induction of Cellular Senescence in vitro
This protocol describes the induction of cellular senescence in a PTEN-low cancer cell line, such as Hep3B, using this compound.
Materials:
-
This compound (MedChemExpress, Selleck Chemicals)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Hep3B cells (or other suitable cell line with low PTEN expression)
-
6-well plates
-
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining Kit (e.g., from Cell Signaling Technology)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
Procedure:
-
Cell Seeding: Seed Hep3B cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.[11]
-
Treatment with this compound: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 100 nM, 500 nM, 1 µM). Remove the old medium from the cells and add the medium containing this compound. A vehicle control (DMSO) should be run in parallel.
-
Incubation: Incubate the cells for 5 days. The medium with fresh this compound should be replaced every 72 hours.[12]
-
SA-β-Gal Staining:
-
Wash the cells twice with PBS.[13]
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[11]
-
Wash the cells three times with PBS.[11]
-
Prepare the SA-β-Gal staining solution according to the manufacturer's instructions.
-
Incubate the cells with the staining solution at 37°C in a dry incubator (without CO₂) for 12-16 hours, or until a blue color develops in senescent cells.[11][13]
-
-
Quantification: Count the number of blue-stained (senescent) cells and the total number of cells in multiple fields of view under a microscope. Express the data as the percentage of SA-β-Gal positive cells.[12]
Protocol 2: Western Blot Analysis of PTEN Pathway Activation
This protocol is for assessing the activation of the PI3K/Akt/mTOR pathway following PTEN inhibition by this compound.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-PTEN, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Normalize all values to the loading control (β-actin).[8]
Mandatory Visualizations
Signaling Pathway of PTEN Inhibition-Induced Senescence
Caption: Signaling cascade initiated by this compound leading to cellular senescence.
Experimental Workflow for Studying PTEN Inhibition-Induced Senescence
Caption: Workflow for investigating cellular senescence induced by this compound.
Conclusion
This compound serves as a valuable pharmacological tool for dissecting the cellular processes regulated by PTEN. By potently and specifically inhibiting PTEN, researchers can induce and study the mechanisms of PTEN-loss-induced cellular senescence in relevant cellular models. The protocols and data presented herein provide a foundation for designing and executing experiments aimed at understanding the intricate role of the PTEN signaling pathway in cellular senescence and its implications for cancer biology and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crucial role of p53-dependent cellular senescence in suppression of Pten-deficient tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mTOR kinase leads to PTEN-loss-induced cellular senescence by phosphorylating p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. scbt.com [scbt.com]
- 10. Characterisation of the PTEN inhibitor VO-OHpic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | A protocol for rapid construction of senescent cells [frontiersin.org]
- 12. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Colorimetric Detection of Senescence-Associated β Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: VO-Ohpic Trihydrate as a Potent PTEN Inhibitor for Neurodegenerative Disease Research
Introduction
VO-Ohpic trihydrate is a potent, reversible, and cell-permeable inhibitor of the lipid phosphatase PTEN (Phosphatase and Tensin Homolog).[1][2] PTEN is a critical negative regulator of the PI3K/Akt signaling pathway, a key cascade involved in cell growth, proliferation, survival, and metabolism.[3] In the context of the central nervous system, the PTEN/PI3K/Akt pathway is crucial for neuronal survival, neuroprotection, and synaptic plasticity.[1][3] Dysregulation of this pathway is implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[3][4][5] By inhibiting PTEN, this compound leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), subsequent activation of Akt, and the promotion of downstream pro-survival signals.[2][3] This makes this compound a valuable pharmacological tool for investigating the therapeutic potential of PTEN inhibition in models of neurodegeneration, exploring mechanisms of neuronal cell death, and screening for neuroprotective compounds.[5][6]
Mechanism of Action
This compound acts as a non-competitive inhibitor of PTEN, affecting both the Kₘ and Vₘₐₓ of the enzyme.[1] Its inhibitory action increases cellular PIP3 levels, leading to the phosphorylation and activation of Akt.[2] This activation can, in turn, modulate downstream targets to prevent apoptosis, reduce neuroinflammation, and promote neuronal survival, as demonstrated in various cellular and animal models.[5][6][7]
Quantitative Data
The following table summarizes the key quantitative parameters of this compound's interaction with its primary target, PTEN.
| Parameter | Value | Assay Type | Reference |
| IC₅₀ | 35 ± 2 nM | PIP₃-based lipid phosphatase assay | [8][9] |
| IC₅₀ | 46 ± 10 nM | OMFP-based phosphatase assay | [1][8][10] |
| Kᵢc (competitive) | 27 ± 6 nM | OMFP-based phosphatase assay | [1][10] |
| Kᵢᵤ (uncompetitive) | 45 ± 11 nM | OMFP-based phosphatase assay | [1][10] |
Signaling Pathway
Caption: The PTEN/PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Protocols & Workflows
Protocol 1: In Vitro PTEN Enzyme Inhibition Assay
This protocol is designed to measure the direct inhibitory effect of this compound on recombinant PTEN activity using a malachite green-based assay that detects inorganic phosphate (B84403) released from the PIP₃ substrate.
Materials:
-
Recombinant human PTEN enzyme
-
This compound
-
PIP₃ diC16 sodium salt (substrate)
-
Assay Buffer: 100 mM Tris (pH 7.4), 2 mM DTT
-
DMSO (for inhibitor dilution)
-
Malachite Green colorimetric reagent
-
96-well microplate
-
Incubator (30°C)
-
Microplate reader (650 nm)
Procedure:
-
Inhibitor Preparation: Prepare a 100 µM stock solution of this compound in DMSO. Create a serial dilution in 1% DMSO to achieve the desired final concentrations for the assay.[1]
-
Enzyme Pre-incubation: In a 96-well plate, add recombinant PTEN to the assay buffer. Add the diluted this compound or vehicle (1% DMSO) to the respective wells.
-
Incubate the enzyme-inhibitor mixture at room temperature for 10 minutes.[1][10]
-
Reaction Initiation: Prepare the PIP₃ substrate by dissolving it in distilled water. Initiate the phosphatase reaction by adding the PIP₃ substrate to each well.
-
Reaction Incubation: Incubate the plate at 30°C for 20 minutes.[1]
-
Reaction Termination and Detection: Stop the reaction by adding 2.25 volumes of the malachite green color reagent to each well.
-
Allow the color to develop for 10 minutes at room temperature.[1]
-
Data Acquisition: Measure the absorbance at 650 nm using a microplate reader.
-
Analysis: Correct for background absorbance from wells containing the inhibitor in assay buffer without the enzyme. Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value by plotting inhibition versus inhibitor concentration.
Caption: Workflow for the in vitro PTEN enzyme inhibition assay.
Protocol 2: Neuroprotection Assay in a Cell-Based Model of Parkinson's Disease
This protocol describes a method to evaluate the neuroprotective effects of this compound against neurotoxin-induced cell death in a dopaminergic neuroblastoma cell line.
Materials:
-
SH-SY5Y cells (or other suitable neuronal cell line)
-
Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)
-
MPP⁺ (1-methyl-4-phenylpyridinium) neurotoxin
-
This compound
-
Cell viability assay kit (e.g., Sytox Green, MTT, or CellTiter-Glo)
-
96-well cell culture plates
-
Fluorescence or luminescence plate reader
Procedure:
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 30 nM) or vehicle control for a specified pre-treatment period (e.g., 1-2 hours).[6]
-
Neurotoxin Challenge: Introduce the neurotoxin MPP⁺ (e.g., 300 µM) to the wells (except for the untreated control group) to induce cytotoxicity.[6]
-
Co-incubation: Co-incubate the cells with both the inhibitor and the neurotoxin for 24 hours.[6]
-
Cell Viability Assessment: After the incubation period, measure cell viability using a chosen assay according to the manufacturer's instructions. For Sytox Green, a dead-cell stain, add the reagent and measure fluorescence (480/560 nm).[6]
-
Data Analysis: Normalize the viability data to the untreated control group (100% viability) and the MPP⁺-only group (0% protection). Calculate the percentage of neuroprotection afforded by this compound at each concentration.
Caption: Workflow for a cell-based neuroprotection assay.
Protocol 3: In Vivo Administration in a Mouse Model
This protocol provides a general guideline for the preparation and administration of this compound for in vivo studies in mice, based on established methods.
Materials:
-
This compound
-
Solvents for formulation (e.g., DMSO, PEG300, Tween-80, Saline)
-
Sterile microcentrifuge tubes
-
Vortexer and/or sonicator
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Experimental mice (e.g., C57BL/6)[10]
Formulation Preparation (Example): Note: The optimal formulation may vary. Always test solubility and stability.
-
Prepare a stock solution of this compound in DMSO.
-
To prepare the final injection solution, add co-solvents sequentially. An example formulation is: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[8][11]
-
Ensure the compound is fully dissolved. Gentle warming or sonication can be used to aid dissolution. The final solution should be clear.[8]
-
Prepare the formulation fresh on the day of use.[8]
Administration Procedure:
-
Weigh the mice to determine the precise volume for injection based on the target dose. A previously used dose for studying PTEN inhibition is 10 µg/kg.[2][8][10]
-
Administer the prepared this compound solution via intraperitoneal (i.p.) injection.
-
For acute studies, a single injection may be given at a specific time point before the experimental endpoint (e.g., 30 minutes before inducing ischemia).[10]
-
For chronic studies, the dosing regimen (frequency and duration) must be determined based on the specific disease model and experimental goals.
-
Always include a vehicle control group that receives an injection of the formulation without the active compound.
References
- 1. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyoxidovanadates a new therapeutic alternative for neurodegenerative and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibition of PTEN Rescues Dopaminergic Neurons by Attenuating Apoptotic and Neuroinflammatory Signaling Events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
Application Notes and Protocols for Studying Cardiac Protection with VO-Ohpic Trihydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for investigating the cardioprotective effects of VO-Ohpic trihydrate, a potent and selective inhibitor of Phosphatase and Tensin Homolog (PTEN).[1][2][3] The protocols outlined below are designed for a rodent model of myocardial ischemia-reperfusion (I/R) injury, a clinically relevant model for studying heart attacks.
Introduction
Myocardial infarction, commonly known as a heart attack, results from prolonged ischemia (lack of blood flow) to the heart muscle, leading to cardiomyocyte death and subsequent cardiac dysfunction.[4][5] While reperfusion is essential to salvage the ischemic myocardium, it can paradoxically induce further damage, a phenomenon termed ischemia-reperfusion (I/R) injury.[5] Vanadium compounds have been shown to exert a range of cardioprotective effects in myocardial I/R injury.[6][7][8] this compound, a potent PTEN inhibitor, has demonstrated cardioprotective potential by activating pro-survival signaling pathways.[1][9][10]
PTEN is a phosphatase that negatively regulates the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical pathway involved in cell survival, growth, and proliferation.[3][11] By inhibiting PTEN, this compound leads to the activation of Akt, which in turn can phosphorylate downstream targets to promote cell survival and inhibit apoptosis.[1][6][9][11] Additionally, the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway has been implicated in cardioprotection against ischemic injury.[4][12][13] This document provides detailed protocols to investigate the efficacy of this compound in mitigating I/R injury and to elucidate the underlying molecular mechanisms involving the PI3K/Akt and ERK1/2 signaling pathways.
Experimental Design and Workflow
A logical workflow is crucial for a successful study. The following diagram illustrates the overall experimental plan.
Experimental Protocols
Animal Model and Experimental Groups
1.1. Animals:
-
Adult male Sprague-Dawley rats (250-300g) or C57BL/6 mice (25-30g).
-
Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
1.2. Experimental Groups:
-
Sham Group: Animals undergo the surgical procedure without coronary artery ligation.
-
I/R + Vehicle Group: Animals receive the vehicle (e.g., saline or DMSO) and are subjected to myocardial I/R injury.
-
I/R + this compound Group: Animals receive this compound and are subjected to myocardial I/R injury.
-
(Optional) I/R + this compound + Inhibitor Group: To confirm pathway specificity, a group can be included where a PI3K inhibitor (e.g., LY294002) or a MEK inhibitor (e.g., PD98059) is co-administered with this compound.
This compound Administration
-
Dose: A dose of 10 µg/kg has been shown to be effective.[2][14] Dose-response studies may be necessary to determine the optimal dose for your specific model.
-
Route of Administration: Intraperitoneal (i.p.) injection.[1][14]
-
Timing: Administer this compound or vehicle 30 minutes prior to the induction of ischemia.[1][2]
Myocardial Ischemia-Reperfusion (I/R) Injury Model
This protocol describes the surgical procedure for inducing myocardial I/R injury in a rodent model.[5][15][16]
3.1. Anesthesia and Ventilation:
-
Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane (B1672236) or a combination of ketamine/xylazine).
-
Intubate the animal and provide mechanical ventilation.
3.2. Surgical Procedure:
-
Perform a left thoracotomy to expose the heart.
-
Carefully create a small incision in the pericardium to visualize the left anterior descending (LAD) coronary artery.
-
Pass a suture (e.g., 6-0 silk) under the LAD.
-
Induce ischemia by tightening the suture to occlude the LAD. Successful occlusion is confirmed by the appearance of a pale color in the myocardial tissue distal to the ligature.
-
Maintain ischemia for 30-45 minutes.
-
Initiate reperfusion by releasing the ligature. Successful reperfusion is indicated by the return of color to the previously pale myocardium.
-
Close the chest in layers and allow the animal to recover.
Assessment of Cardiac Function by Echocardiography
Echocardiography is a non-invasive method to assess cardiac function.[17][18][19][20] Measurements should be taken at baseline (before surgery) and 24 hours post-I/R.
4.1. Procedure:
-
Lightly anesthetize the animal.
-
Remove the chest hair to ensure good probe contact.
-
Position the animal on a heating pad to maintain body temperature.
-
Acquire M-mode images from the parasternal short-axis view at the level of the papillary muscles.
-
Measure the left ventricular internal dimension at end-diastole (LVID;d) and end-systole (LVID;s).
4.2. Calculated Parameters:
-
Ejection Fraction (EF%): [(LVID;d)³ - (LVID;s)³] / (LVID;d)³ x 100
-
Fractional Shortening (FS%): [(LVID;d) - (LVID;s)] / LVID;d x 100
Measurement of Myocardial Infarct Size
5.1. 2,3,5-Triphenyltetrazolium Chloride (TTC) Staining:
-
At 24 hours post-I/R, euthanize the animal and excise the heart.
-
Rinse the heart with cold phosphate-buffered saline (PBS).
-
Slice the ventricles into 2 mm thick transverse sections.
-
Incubate the slices in 1% TTC solution at 37°C for 15-20 minutes.
-
Viable myocardium will stain red, while the infarcted area will remain pale.[21]
-
Image the slices and quantify the infarct area as a percentage of the total ventricular area using image analysis software.
Histological Analysis
6.1. Hematoxylin and Eosin (H&E) Staining:
-
Fix heart tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 5 µm sections and stain with H&E.
-
Examine the sections under a microscope to assess myocardial structure, inflammatory cell infiltration, and necrosis.[22][23]
Assessment of Apoptosis by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[24][25][26][27]
7.1. Procedure:
-
Use paraffin-embedded heart sections.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval.
-
Follow the manufacturer's protocol for the TUNEL assay kit.
-
Counterstain with a nuclear stain (e.g., DAPI).
-
Visualize the sections using a fluorescence microscope.
-
Quantify the number of TUNEL-positive (apoptotic) nuclei as a percentage of the total number of nuclei.
Western Blot Analysis of Signaling Pathways
Western blotting is used to determine the protein expression levels of key components of the PI3K/Akt and ERK1/2 signaling pathways.[28][29][30][31]
8.1. Protein Extraction:
-
Homogenize heart tissue samples in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
8.2. Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
PI3K/Akt Pathway: p-Akt (Ser473), Akt, p-PTEN, PTEN
-
ERK1/2 Pathway: p-ERK1/2, ERK1/2
-
Loading Control: GAPDH or β-actin
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between experimental groups.
Table 1: Echocardiographic Assessment of Cardiac Function
| Group | N | LVID;d (mm) | LVID;s (mm) | EF (%) | FS (%) |
| Sham | |||||
| I/R + Vehicle | |||||
| I/R + VO-Ohpic |
Table 2: Myocardial Infarct Size and Apoptosis
| Group | N | Infarct Size (% of Ventricles) | TUNEL-positive Nuclei (%) |
| Sham | |||
| I/R + Vehicle | |||
| I/R + VO-Ohpic |
Table 3: Western Blot Densitometry Analysis
| Group | N | p-Akt/Akt Ratio | p-ERK1/2 / ERK1/2 Ratio |
| Sham | |||
| I/R + Vehicle | |||
| I/R + VO-Ohpic |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways investigated in this study.
By following these detailed protocols, researchers can effectively evaluate the cardioprotective potential of this compound and gain insights into its mechanisms of action, contributing to the development of novel therapeutic strategies for myocardial infarction.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Guidelines for experimental models of myocardial ischemia and infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardioprotection by vanadium compounds targeting Akt-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Vanadium compounds in medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PTEN signaling inhibitor VO-OHpic improves cardiac myocyte survival by mediating apoptosis resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Constitutive activation of ERK1/2 signaling protects against myocardial ischemia via inhibition of mitochondrial fragmentation in the aging heart - Zhao - Annals of Translational Medicine [atm.amegroups.org]
- 13. mdpi.com [mdpi.com]
- 14. apexbt.com [apexbt.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Current and Novel Experimental Methods in Ischemia/Reperfusion Research: From Cutting-Edge Models to Innovative Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 18. mdpi.com [mdpi.com]
- 19. journals.physiology.org [journals.physiology.org]
- 20. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 21. [PDF] The histopathologic evolution of myocardial infarction. | Semantic Scholar [semanticscholar.org]
- 22. Educational Case: Myocardial Infarction: Histopathology and Timing of Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. ahajournals.org [ahajournals.org]
- 25. Quantitative assessment of cardiac myocyte apoptosis in tissue sections using the fluorescence-based tunel technique enhanced with counterstains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. clyte.tech [clyte.tech]
- 28. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 29. Western blot protocol | Abcam [abcam.com]
- 30. CST | Cell Signaling Technology [cellsignal.com]
- 31. Western Blot Protocol | Proteintech Group [ptglab.com]
A Comprehensive Guide to the Administration of VO-Ohpic Trihydrate in Animal Models
Application Notes and Protocols for Researchers
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the administration of VO-Ohpic trihydrate, a potent and specific inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog), in various animal models. This document outlines the compound's mechanism of action, provides protocols for its preparation and administration, and summarizes key quantitative data from preclinical studies.
Introduction to this compound
This compound is a vanadium-based small molecule that acts as a reversible and non-competitive inhibitor of PTEN's lipid phosphatase activity.[1][2] With an IC50 in the low nanomolar range (35-46 nM), it is a highly potent research tool for investigating the roles of the PTEN/PI3K/Akt signaling pathway in various physiological and pathological processes.[3][4] By inhibiting PTEN, this compound leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates downstream signaling cascades, most notably the Akt and ERK pathways.[5] This modulation of critical cellular signaling pathways makes this compound a valuable compound for studies in cancer biology, neuroscience, cardiovascular diseases, and metabolic disorders.[6][7][8]
Mechanism of Action and Signaling Pathway
This compound specifically targets the catalytic site of PTEN, preventing the dephosphorylation of PIP3 to PIP2.[9] This leads to the activation of the PI3K/Akt signaling pathway, which is crucial for cell survival, proliferation, and growth.[2] Additionally, studies have shown that PTEN inhibition by VO-Ohpic can also lead to the activation of the ERK1/2 pathway.[5]
Caption: Signaling pathway affected by this compound.
Quantitative Data Summary
The following tables summarize the reported dosages and administration details for this compound in various animal models.
Table 1: In Vivo Administration of this compound in Mice
| Animal Model | Dosage | Administration Route | Frequency | Vehicle/Solvent | Key Findings | Reference |
| Nude mice with Hep3B xenografts | 10 mg/kg | Intraperitoneal (i.p.) | Daily, 6 days/week | Not specified | Significantly reduced tumor volume. | [5] |
| C57BL/6 mice (cardiac arrest model) | 10 µg/kg | Intraperitoneal (i.p.) | Single dose 30 min prior to cardiac arrest | Not specified | Increased survival and lactate (B86563) clearance. | [3] |
| C57BL/6 mice (ischemia-reperfusion model) | 10 µg/kg | Intraperitoneal (i.p.) | Single dose 30 min before ischemia | Saline | Decreased myocardial infarct size. | [4][10] |
| C57BL/6 mice (doxorubicin-induced cardiomyopathy) | 30 µg/kg (cumulative) | Intraperitoneal (i.p.) | 30 min before each doxorubicin (B1662922) injection | Not specified | Improved cardiac function and reduced apoptosis. | [7] |
| Dexamethasone-treated mice (depression model) | Not specified | Intraperitoneal (i.p.) | Daily from day 11 to 21 | Not specified | Reversed depression-like behaviors. | [6] |
Table 2: In Vitro Efficacy of this compound
| Assay Type | Cell Line / System | IC50 | Key Findings | Reference |
| PTEN lipid phosphatase activity | Recombinant PTEN | 35 nM | Potent and specific inhibition. | [3] |
| PTEN inhibition | Cell-free assay | 46 ± 10 nM | Confirmed potent inhibition. | [4] |
| Cell Viability / Proliferation | Hep3B (low PTEN) | 0-5 µM | Inhibition of cell viability and proliferation. | [3][5] |
| Akt Phosphorylation | NIH 3T3 and L1 fibroblasts | Saturation at 75 nM | Dose-dependent increase in Akt phosphorylation. | [11] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation [4][12]
This formulation is suitable for achieving a clear solution for intraperitoneal injection.
-
Prepare a stock solution of this compound in DMSO. The solubility in DMSO is high (e.g., >10 mM).[11]
-
To prepare the final working solution, add the solvents sequentially in the following volumetric ratio:
-
10% DMSO (containing the dissolved this compound)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vortex the solution thoroughly after the addition of each solvent to ensure complete mixing.
-
If precipitation occurs, gentle warming (e.g., 37°C) and/or sonication can be used to aid dissolution.[4]
-
Prepare the working solution fresh on the day of use.[4]
Note on DMSO Concentration: For normal mice, the final DMSO concentration should be kept below 10%. For more sensitive strains like nude or transgenic mice, it is advisable to keep the DMSO concentration below 2%.[12] A solvent-only control group should always be included in the experiment to account for any effects of the vehicle.[12]
Administration in a Mouse Xenograft Model
This protocol is based on studies investigating the anti-tumor effects of this compound.[5]
Animal Model: Male nude athymic mice.
Experimental Workflow:
Caption: Experimental workflow for a mouse xenograft study.
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject Hep3B human hepatocellular carcinoma cells into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow until they are palpable.
-
Group Allocation: Randomly assign mice to a treatment group (this compound) and a vehicle control group.
-
Treatment Administration:
-
Prepare the this compound solution as described in Protocol 4.1.
-
Administer a daily intraperitoneal injection of this compound at a dose of 10 mg/kg, six days a week.[5]
-
Administer an equivalent volume of the vehicle solution to the control group.
-
-
Monitoring:
-
Downstream Analysis: Tumor homogenates can be used for Western blot analysis to confirm the activation of Akt and ERK pathways.[5] Immunohistochemical staining for proliferation markers like Ki-67 can also be performed on tumor sections.[5]
Administration in a Cardiac Ischemia-Reperfusion Model
This protocol is adapted from studies evaluating the protective effects of this compound in an acute injury model.[4][10]
Animal Model: Male C57BL/6 mice.
Procedure:
-
Anesthesia: Anesthetize the mice with an appropriate anesthetic (e.g., pentobarbital (B6593769) at 70 mg/kg).[10]
-
Drug Administration: Thirty minutes prior to inducing ischemia, administer a single intraperitoneal injection of this compound at a dose of 10 µg/kg.[4][10] The control group receives a saline injection.[10]
-
Surgical Procedure:
-
Outcome Assessment: At the end of the reperfusion period, assess the extent of myocardial infarction, for example, by using triphenyltetrazolium (B181601) chloride (TTC) staining.[4][10]
Concluding Remarks
This compound is a powerful research tool for modulating the PTEN/PI3K/Akt signaling pathway in vivo. The protocols and data presented in these application notes provide a foundation for designing and executing well-controlled experiments in various animal models. Researchers should carefully consider the specific aims of their study to select the most appropriate dosage, administration route, and experimental design. As with any experimental compound, it is crucial to include appropriate vehicle controls and to monitor the health and well-being of the animals throughout the study.
References
- 1. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scbt.com [scbt.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. apexbt.com [apexbt.com]
- 12. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
Application Notes and Protocols: Western Blot Analysis of Akt Phosphorylation after VO-OHpic Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. The tumor suppressor, Phosphatase and Tensin Homolog (PTEN), negatively regulates this pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] Inhibition of PTEN leads to the accumulation of PIP3, subsequent recruitment of Akt to the plasma membrane, and its activation through phosphorylation at key residues, notably Serine 473 (Ser473) and Threonine 308 (Thr308).[2][3]
VO-OHpic is a potent, reversible, and non-competitive small molecule inhibitor of PTEN.[1][4] By inhibiting PTEN, VO-OHpic treatment is expected to increase the levels of phosphorylated Akt (p-Akt), a key downstream effector in the pathway.[5] Western blot analysis is a fundamental technique to detect and quantify changes in protein phosphorylation, providing a direct measure of the cellular response to PTEN inhibition by VO-OHpic.
These application notes provide a detailed protocol for the Western blot analysis of Akt phosphorylation at Ser473 in cell lines following treatment with VO-OHpic.
Data Presentation
The following table summarizes quantitative data from a representative Western blot analysis of phospho-Akt (p-Akt Ser473) and total Akt levels in Hep3B cells treated with VO-OHpic. The data is derived from densitometric analysis of Western blot bands, normalized to a loading control (β-actin), with the vehicle-treated control arbitrarily set to 1.0.
| Treatment Group | Sample | p-Akt/β-actin Ratio | Total Akt/β-actin Ratio | p-Akt/Total Akt Ratio | Fold Change in p-Akt vs. Control |
| Vehicle Control | C1 | 1.0 | 1.0 | 1.0 | 1.0 |
| C2 | 0.9 | 1.1 | 0.82 | 0.9 | |
| C3 | 1.1 | 0.9 | 1.22 | 1.1 | |
| VO-OHpic (10 mg/kg) | T1 | 2.5 | 1.0 | 2.5 | 2.5 |
| T2 | 2.8 | 1.2 | 2.33 | 2.8 | |
| T3 | 2.6 | 1.1 | 2.36 | 2.6 | |
| T4 | 2.9 | 1.0 | 2.9 | 2.9 |
Data is representative and adapted from descriptive figures in the literature. Actual results will vary depending on the cell line, experimental conditions, and antibody efficacy.
Signaling Pathway and Experimental Workflow
Caption: PI3K/Akt signaling pathway and the inhibitory action of VO-OHpic.
Caption: Experimental workflow for Western blot analysis of p-Akt.
Experimental Protocols
Cell Culture and Treatment with VO-OHpic
-
Cell Seeding: Seed the chosen cell line (e.g., Hep3B, PC-3, or other cells with an active PI3K/Akt pathway) in 6-well plates or 10 cm dishes. Culture the cells in their appropriate growth medium until they reach 70-80% confluency.
-
Preparation of VO-OHpic Stock Solution: Prepare a stock solution of VO-OHpic in an appropriate solvent (e.g., DMSO).
-
Cell Treatment: Treat the cells with the desired concentrations of VO-OHpic (e.g., 1-10 µM) for a predetermined time (e.g., 1-24 hours). Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest VO-OHpic dose).
Cell Lysis and Protein Extraction
-
Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, containing the soluble protein, to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer to ensure equal protein loading in the subsequent steps.
SDS-PAGE and Western Blotting
-
Sample Preparation: Prepare protein samples by mixing 20-40 µg of protein from each lysate with Laemmli loading buffer. Boil the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a 10% SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
Immunodetection
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin in Tris-Buffered Saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) diluted in blocking buffer. The incubation is typically performed overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
Signal Detection and Analysis
-
Detection: Prepare an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane for the recommended time.
-
Image Acquisition: Acquire the chemiluminescent signal using a digital imaging system or X-ray film.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of the bound antibodies and re-probed with an antibody against total Akt and a loading control (e.g., β-actin or GAPDH).
-
Densitometry: Quantify the band intensities for p-Akt, total Akt, and the loading control using densitometry software.
-
Normalization: For each sample, normalize the p-Akt signal to the total Akt signal or the loading control signal to account for variations in protein loading. Calculate the fold change in normalized p-Akt levels relative to the vehicle-treated control.
References
- 1. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical implication of the PTEN/PI3K/AKT pathway during BMP2-induced heterotopic ossification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guide to western blot quantification | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
How to improve the solubility of VO-Ohpic trihydrate in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the aqueous solubility of VO-Ohpic trihydrate for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
This compound is poorly soluble in water. The reported solubility is typically less than 1 mg/mL.[1] For practical purposes in many experimental settings, it can be considered insoluble in plain water.
Q2: In which organic solvents is this compound soluble?
This compound exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4][5][6] Several suppliers indicate solubility of 50 mg/mL or even higher in DMSO.[3][7] It is reported to be insoluble or only slightly soluble in ethanol.[1][4][5]
Q3: Can I prepare a stock solution of this compound in an aqueous buffer?
Directly dissolving this compound in aqueous buffers like Phosphate Buffered Saline (PBS) at high concentrations is challenging due to its low intrinsic aqueous solubility. However, various techniques can be employed to enhance its solubility in aqueous media.
Q4: Are there any pre-formulated solutions of this compound available?
While ready-to-use aqueous solutions are not typically sold, some suppliers provide tested formulations for in vivo studies which can be adapted for in vitro use with caution. These formulations often involve a combination of co-solvents and surfactants.[1][3][7]
Troubleshooting Guide: Improving Aqueous Solubility
This guide addresses common issues encountered when preparing aqueous solutions of this compound and provides systematic approaches to overcome them.
Issue 1: Precipitation of this compound upon dilution of a DMSO stock solution into an aqueous buffer.
This is a common phenomenon for hydrophobic compounds. The DMSO keeps the compound solubilized in the concentrated stock, but upon dilution into an aqueous environment, the compound's low water solubility causes it to precipitate.
Solutions:
-
Decrease the Final Concentration: The simplest approach is to work with a lower final concentration of this compound in your assay.
-
Use Co-solvents: Incorporating a smaller percentage of a water-miscible organic solvent in your final aqueous solution can help maintain solubility.
-
Utilize Surfactants: Low concentrations of non-ionic surfactants can aid in keeping the compound dispersed in the aqueous medium.
-
Employ Cyclodextrins: These molecules can encapsulate the hydrophobic this compound, forming a more water-soluble complex.
Issue 2: Inconsistent results in cell-based assays.
This can be due to the precipitation of the compound in the cell culture medium, leading to an unknown and variable effective concentration.
Solutions:
-
Optimize the Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is as low as possible (typically <0.1%) to minimize solvent toxicity and its effect on solubility.
-
Prepare Fresh Dilutions: Prepare the final working solution immediately before adding it to the cells to minimize the time for potential precipitation.
-
Visually Inspect for Precipitation: Before adding to cells, visually inspect the diluted solution for any signs of cloudiness or precipitate.
Experimental Protocols
Below are detailed protocols for enhancing the aqueous solubility of this compound.
Protocol 1: Preparation of a Stock Solution in DMSO
This is the recommended first step for most applications.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved.
-
Gentle warming (e.g., 37°C water bath) and sonication in short bursts can be used to aid dissolution.[2]
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
Protocol 2: pH-Dependent Solubility Enhancement (Hypothetical Protocol)
Based on the known chemistry of vanadyl complexes, adjusting the pH may improve solubility. This protocol provides a general framework for investigation.
Materials:
-
This compound powder
-
Aqueous buffers of different pH values (e.g., pH 6.0, 7.4, 8.0)
-
pH meter
Procedure:
-
Prepare a series of buffers at the desired pH values.
-
Add a known amount of this compound to each buffer to a concentration slightly above the expected solubility.
-
Stir the solutions at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.
-
Centrifuge the samples to pellet any undissolved compound.
-
Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
Protocol 3: Using Co-solvents for In Vivo Formulations
This protocol is adapted from formulations suggested by suppliers for animal studies and may be suitable for some in vitro applications where the components are tolerated.
Materials:
-
This compound DMSO stock solution (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in water)
Procedure:
-
To prepare a 1 mg/mL working solution as an example, start with a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until the solution is clear.
-
Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.
-
This formulation results in a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][3]
Protocol 4: Complexation with Sulfobutylether-β-cyclodextrin (SBE-β-CD)
This protocol is based on a suggested formulation for improving solubility.
Materials:
-
This compound DMSO stock solution (e.g., 25 mg/mL)
-
20% (w/v) SBE-β-CD in saline solution
Procedure:
-
To prepare a 2.5 mg/mL working solution as an example, start with a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 25 mg/mL DMSO stock solution to 900 µL of a 20% SBE-β-CD in saline solution.
-
Mix thoroughly until the solution is clear.
-
This formulation results in a final solvent composition of 10% DMSO and 90% (20% SBE-β-CD in saline).[3][7]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Molar Concentration (approx.) |
| Water | < 1 mg/mL[1], < 0.1 mg/mL[6][7] | < 2.4 mM |
| Ethanol | < 1 mg/mL[1], Insoluble[4][5] | < 2.4 mM |
| DMSO | >10 mM[2], ≥ 50 mg/mL[3][7], 4.16 mg/mL[1], 72-83 mg/mL[4][5] | > 24 mM, up to ~200 mM |
Table 2: Example Formulations for Improved Aqueous Solubility
| Formulation Components | Achieved Concentration |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 1 mg/mL[1], ≥ 2.5 mg/mL[3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[3][7] |
Visualizations
Caption: Experimental workflow for preparing aqueous solutions of this compound.
References
- 1. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. This compound |CAS:476310-60-8 Probechem Biochemicals [probechem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Addressing stability issues of VO-Ohpic trihydrate in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VO-Ohpic trihydrate. The information provided is designed to help address stability issues that may arise during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
A1: this compound is a potent and selective inhibitor of the phosphatase and tensin homolog (PTEN), a critical tumor suppressor. As an oxovanadium(IV) complex, its stability in aqueous solutions can be compromised over time, potentially impacting experimental reproducibility and outcomes. The primary stability concerns include oxidation of the vanadium center, hydrolysis, and ligand dissociation, which can be influenced by factors such as pH, temperature, light exposure, and the composition of the experimental medium.
Q2: How can I visually detect potential degradation of my this compound solution?
A2: A common indicator of degradation is a color change in the solution. Freshly prepared solutions of many V(IV) complexes are typically blue or green. Oxidation of the vanadium center from V(IV) to V(V) often results in a color change to yellow or orange.[1] Additionally, the formation of precipitates can suggest hydrolysis and the subsequent formation of insoluble oligomers.[1]
Q3: What are the optimal storage conditions for solid this compound and its stock solutions?
A3: For long-term storage, solid this compound should be stored at -20°C under desiccating conditions.[1] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month.[2] It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use.[2]
Q4: How does pH affect the stability of this compound in my experiments?
A4: The pH of the solution is a critical factor for the stability of oxovanadium complexes. Precipitation is often observed at neutral or alkaline pH due to the formation of insoluble hydroxo-bridged oligomers.[1] Maintaining a slightly acidic pH can often enhance stability and prevent precipitation.[1] It is crucial to control and monitor the pH of your experimental buffers.
Q5: Is it necessary to protect this compound solutions from light?
A5: While specific photodegradation studies on this compound are not widely published, organometallic compounds can be sensitive to light. To minimize potential photodegradation, it is a good practice to protect solutions from light by using amber vials or wrapping containers in aluminum foil, especially during long-term incubation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during long-term experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results over time. | Degradation of this compound in working solutions. | 1. Prepare fresh working solutions from a frozen stock for each experiment.2. For long-term cell culture, consider replenishing the media with freshly diluted inhibitor every 12-24 hours.3. Perform a stability study of this compound in your specific experimental buffer (see Experimental Protocols). |
| Precipitate forms in the experimental medium. | Hydrolysis and oligomerization of the complex. | 1. Ensure the final concentration of this compound does not exceed its solubility limit in the medium.2. Check and adjust the pH of your buffer; a slightly acidic pH may improve stability.3. Consider using a co-solvent system or formulation aids if compatible with your experimental setup. |
| Solution changes color from green/blue to yellow/orange. | Oxidation of the V(IV) center to V(V). | 1. Prepare solutions using deoxygenated buffers and solvents by purging with an inert gas like argon or nitrogen.2. Minimize headspace in storage vials.3. If permissible in your experiment, consider adding a small amount of a compatible antioxidant. |
| Loss of inhibitory activity in a cell-based assay. | Degradation of the compound in the cell culture medium. | 1. Confirm the initial potency of your stock solution.2. Assess the stability of this compound in your specific cell culture medium at 37°C over the time course of your experiment.3. Components in the serum or medium may interact with the compound; consider stability testing with and without serum. |
Data Presentation
The following tables summarize hypothetical quantitative data for the stability of this compound under various conditions. This data is for illustrative purposes to guide experimental design, as specific stability data for this compound is not extensively published.
Table 1: Hypothetical Stability of this compound (10 µM) in Different Buffers at 25°C
| Buffer (pH) | % Remaining after 8 hours | % Remaining after 24 hours |
| Phosphate Buffered Saline (7.4) | 85% | 65% |
| MES (6.0) | 95% | 88% |
| TRIS-HCl (8.0) | 70% | 45% |
Table 2: Hypothetical Effect of Temperature on this compound (10 µM) Stability in PBS (pH 7.4)
| Temperature | % Remaining after 24 hours |
| 4°C | 92% |
| 25°C | 65% |
| 37°C | 40% |
Experimental Protocols
Protocol 1: Stability Assessment of this compound using UV-Vis Spectroscopy
This protocol provides a method to monitor the stability of this compound by observing changes in its UV-Vis absorption spectrum, which can indicate degradation.
-
Materials:
-
This compound
-
DMSO (spectroscopic grade)
-
Experimental buffer (e.g., PBS, pH 7.4)
-
UV-Vis spectrophotometer and quartz cuvettes
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 50 µM in the experimental buffer.
-
Immediately record the initial UV-Vis spectrum from 200-800 nm to determine the initial absorbance maximum (λmax).
-
Incubate the solution under desired experimental conditions (e.g., 37°C, protected from light).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), record the UV-Vis spectrum.
-
Monitor for a decrease in absorbance at the λmax and any shifts in the peak wavelength, which would indicate degradation.
-
Protocol 2: Stability-Indicating Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general approach for developing an HPLC method to quantify the remaining intact this compound and separate it from potential degradation products.
-
Materials:
-
This compound
-
DMSO (HPLC grade)
-
Experimental buffer
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (B52724) and water (HPLC grade)
-
Formic acid or other mobile phase modifier
-
-
Procedure:
-
Method Development: Develop a gradient HPLC method that provides good peak shape and retention for this compound. A typical starting point would be a mobile phase of water and acetonitrile with 0.1% formic acid.
-
Forced Degradation Study: To ensure the method is stability-indicating, perform forced degradation studies. Expose this compound solutions to acidic, basic, oxidative, and photolytic stress conditions to generate degradation products.
-
Method Validation: Validate the HPLC method for specificity, linearity, accuracy, and precision according to ICH guidelines. Ensure that the peaks for the degradation products are well-resolved from the parent compound peak.
-
Stability Study:
-
Prepare a solution of this compound in your experimental medium at the desired concentration.
-
Incubate under the intended experimental conditions.
-
At various time points, inject an aliquot onto the HPLC system.
-
Quantify the peak area of the intact this compound and calculate the percentage remaining relative to the initial time point.
-
-
Mandatory Visualization
Caption: PTEN signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for addressing inconsistent experimental results.
References
Technical Support Center: Troubleshooting Off-Target Effects of VO-Ohpic Trihydrate in Cellular Assays
Welcome to the technical support center for VO-Ohpic trihydrate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects of this potent PTEN inhibitor in cellular assays. The following information is provided in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My cells are showing unexpected phenotypes (e.g., decreased viability, altered morphology) at concentrations where PTEN inhibition is expected to be specific. What could be the cause?
A1: While this compound is a potent and selective PTEN inhibitor, unexpected cellular responses could be due to several factors:
-
Off-target inhibition: At higher concentrations, this compound may inhibit other phosphatases, such as SHP1.[1] This can lead to unintended signaling pathway alterations and cellular phenotypes.
-
Cell-line specific sensitivity: The effects of this compound can vary significantly between cell lines, particularly in relation to their endogenous PTEN expression levels.[2] Cells with low or absent PTEN may respond differently than those with wild-type PTEN.
-
Activation of downstream pathways beyond PI3K/Akt: PTEN inhibition can lead to the activation of other signaling cascades, such as the ERK1/2 and Nrf2 pathways, which can influence cell fate in a context-dependent manner.[3][4]
-
Induction of senescence or apoptosis: In some cancer cell lines, particularly those with low PTEN expression, this compound can induce cellular senescence or apoptosis, leading to reduced cell viability.[2][5]
Troubleshooting Steps:
-
Confirm On-Target Activity: First, verify that this compound is inhibiting PTEN in your cell line at the concentrations used. This can be done by assessing the phosphorylation status of Akt, a key downstream target of the PI3K pathway. An increase in phospho-Akt (Ser473/Thr308) is indicative of PTEN inhibition.
-
Perform a Dose-Response Curve: Conduct a comprehensive dose-response experiment to determine the optimal concentration range for PTEN inhibition without inducing significant toxicity or off-target effects.
-
Assess Off-Target Effects: If unexpected phenotypes persist at concentrations that effectively inhibit PTEN, consider investigating potential off-target effects. See the experimental protocols below for assessing SHP1 activity and ERK1/2 phosphorylation.
-
Use Appropriate Controls: Include positive and negative controls in your experiments. For example, use a well-characterized, structurally different PTEN inhibitor or utilize PTEN-null cell lines as a negative control for PTEN-dependent effects.[2]
Q2: I am observing activation of the ERK1/2 pathway in my experiments with this compound. Is this a known off-target effect?
A2: Yes, activation of the ERK1/2 pathway has been reported as a downstream consequence of PTEN inhibition by this compound in some cellular contexts.[2] This is not necessarily a direct off-target effect on a kinase but rather a result of crosstalk between the PI3K/Akt and MAPK/ERK signaling pathways. The precise mechanisms of this crosstalk are complex and can be cell-type specific.
Troubleshooting Steps:
-
Confirm ERK1/2 Activation: Quantify the increase in phosphorylated ERK1/2 (p-ERK1/2) relative to total ERK1/2 using Western blotting (see protocol below).
-
Investigate the Role of PI3K/Akt: To determine if ERK1/2 activation is dependent on the on-target inhibition of PTEN, pre-treat your cells with a PI3K inhibitor (e.g., LY294002) before adding this compound. If the increase in p-ERK1/2 is attenuated, it suggests the effect is downstream of PI3K signaling.
-
Consider the Biological Context: The functional consequence of ERK1/2 activation in your specific cellular model should be investigated. It could contribute to the observed phenotype, either additively or synergistically with Akt activation.
Q3: How can I be sure that the observed effects in my assay are due to PTEN inhibition and not a general cytotoxic effect of the compound?
A3: This is a critical question in pharmacological studies. Here are several strategies to differentiate between on-target PTEN inhibition and non-specific cytotoxicity:
-
Use a PTEN-null cell line: A cell line that does not express PTEN should be insensitive to the effects of a specific PTEN inhibitor.[2] If this compound still elicits a response in a PTEN-null line, it is likely due to off-target effects or general toxicity.
-
Rescue experiments: In a PTEN-deficient cell line, re-expression of wild-type PTEN should reverse the sensitivity to this compound if the effect is on-target.
-
Use a structurally unrelated PTEN inhibitor: Comparing the effects of this compound with another well-validated PTEN inhibitor that has a different chemical structure can help confirm that the observed phenotype is due to PTEN inhibition.
-
Dose-response analysis: A specific inhibitor should exhibit a clear dose-response relationship for its on-target effects (e.g., p-Akt induction) that is distinct from its cytotoxicity profile.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of this compound against PTEN and other phosphatases, as well as its effects on viability in different cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Phosphatase | IC50 (nM) | Reference |
| PTEN | 35 | [6] |
| PTEN | 46 ± 10 | [7][8] |
| SopB | 588 | [6] |
| Myotubularin (MTM) | 4030 | [6] |
| PTPβ | 57500 | [6] |
| SAC | >10000 | [6] |
| SHP1 | 975 | [1] |
Table 2: Effect of this compound on Cancer Cell Line Viability
| Cell Line | Cancer Type | PTEN Status | Effect on Viability (at 72h) | Reference |
| Hep3B | Hepatocellular Carcinoma | Low expression | Inhibition | [2] |
| PLC/PRF/5 | Hepatocellular Carcinoma | High expression | Lesser inhibition | [2] |
| SNU475 | Hepatocellular Carcinoma | Negative | No effect | [2] |
| TSC2-/- MEFs | - | - | Reduction | [5] |
Experimental Protocols
Protocol 1: Western Blot Analysis of ERK1/2 Phosphorylation
This protocol is designed to assess the potential off-target effect of this compound on the MAPK/ERK signaling pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with this compound at various concentrations and time points. Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane to remove the phospho-ERK1/2 antibody.
-
Re-probe the membrane with an antibody against total ERK1/2 to normalize for protein loading.
-
-
Data Analysis: Quantify band intensities and express the results as the ratio of phospho-ERK1/2 to total ERK1/2.
Protocol 2: In Vitro SHP1 Phosphatase Activity Assay
This protocol can be used to determine if this compound directly inhibits the activity of SHP1 phosphatase.
Materials:
-
Recombinant SHP1 enzyme
-
SHP1-specific substrate (e.g., a phosphopeptide)
-
Phosphatase assay buffer
-
This compound at various concentrations
-
A known SHP1 inhibitor (positive control)
-
Phosphate (B84403) detection reagent (e.g., Malachite Green)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound and the positive control in the assay buffer.
-
Enzyme Reaction:
-
Add the assay buffer to the wells of a 96-well plate.
-
Add the SHP1 substrate to all wells.
-
Add the different concentrations of this compound, the positive control, or vehicle to the respective wells.
-
Initiate the reaction by adding the recombinant SHP1 enzyme to each well.
-
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time period.
-
Stop Reaction and Detection:
-
Stop the reaction by adding the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of SHP1 inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
Caption: The canonical PI3K/Akt signaling pathway and the inhibitory role of this compound on PTEN.
References
- 1. researchgate.net [researchgate.net]
- 2. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PTEN inhibitor VO-OHpic suppresses TSC2-/- MEFs proliferation by excessively inhibiting autophagy via the PTEN/PRAS40 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of VO-Ohpic Trihydrate in Primary Cell Cultures
Welcome to the technical support center for VO-Ohpic trihydrate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound in primary cell cultures. Our goal is to help you minimize cytotoxicity and achieve reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Phosphatase and Tensin Homolog (PTEN).[1][2][3] PTEN is a phosphatase that acts as a tumor suppressor by negatively regulating the PI3K/AKT signaling pathway, which is crucial for cell growth, proliferation, and survival. By inhibiting PTEN, this compound leads to the activation of the PI3K/AKT pathway.
Q2: I am observing high levels of cytotoxicity in my primary cells after treatment with this compound. What are the potential causes?
A2: High cytotoxicity in primary cells treated with this compound can stem from several factors:
-
On-target toxicity: The PI3K/AKT pathway, which is activated by this compound, is essential for the survival of normal cells. Its hyperactivation can lead to cellular stress and apoptosis in some primary cell types.
-
Off-target effects: At higher concentrations, small molecule inhibitors can sometimes interact with other cellular targets, leading to unintended toxicity.
-
Oxidative Stress: Depending on the cell type and experimental conditions, this compound can contribute to or protect from oxidative stress. In some contexts, it can induce reactive oxygen species (ROS) production, leading to cellular damage.[4]
-
Experimental Conditions: Factors such as the concentration of the inhibitor, duration of exposure, cell density, and the health of the primary cells can significantly influence the cytotoxic response.[5][6]
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells at higher concentrations (usually above 0.5%).[7]
Q3: Can this compound have a protective effect in primary cells?
A3: Yes, interestingly, in certain contexts, this compound can exhibit protective effects. For instance, in primary chondrocytes subjected to oxidative stress, this compound has been shown to protect against apoptosis by activating the Nrf-2 signaling pathway, a key regulator of the cellular antioxidant response.[8][9] This highlights the importance of understanding the specific cellular context and experimental conditions.
Q4: What is the recommended starting concentration for this compound in primary cell cultures?
A4: The optimal concentration of this compound is highly dependent on the primary cell type and the experimental goals. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system. Based on the literature, a broad starting range to consider is 0.1 µM to 10 µM.[8][9] For sensitive primary cells, it is advisable to start with a lower concentration range.
Q5: How should I prepare and store this compound stock solutions?
A5: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[1][2][3][10] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. It is recommended to prepare a concentrated stock solution (e.g., 10 mM) and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][3] When preparing your working concentrations, ensure the final DMSO concentration in the cell culture medium is well below the toxic threshold for your primary cells (generally <0.1-0.5%).[7]
Troubleshooting Guide
This section provides a step-by-step guide to troubleshoot and minimize the cytotoxicity of this compound in your primary cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| High cell death at expected effective concentrations. | Inhibitor concentration is too high for the specific primary cell type. Primary cells can be more sensitive than immortalized cell lines. | Perform a dose-response curve to determine the optimal concentration. Start with a wide range of concentrations (e.g., 0.01 µM to 20 µM) to identify a window where the desired biological effect is observed with minimal impact on viability. |
| Prolonged exposure to the inhibitor. Continuous exposure may lead to cumulative toxicity. | Optimize the incubation time. A shorter exposure may be sufficient to achieve the desired downstream effects without causing significant cell death. Consider a time-course experiment (e.g., 6, 12, 24, 48 hours). | |
| Solvent (DMSO) toxicity. The final concentration of DMSO in the culture medium may be too high. | Ensure the final DMSO concentration is below the toxic threshold for your primary cells (typically <0.1%). Run a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) to assess solvent toxicity.[7] | |
| Poor health of primary cells. Stressed or unhealthy primary cells are more susceptible to chemical-induced toxicity. | Ensure primary cells are healthy, in the logarithmic growth phase, and at an optimal confluency before starting the experiment. Avoid using cells that are over-confluent or have been in culture for an extended period.[6] | |
| Inconsistent results between experiments. | Variability in inhibitor stock solution. Repeated freeze-thaw cycles can degrade the compound. | Aliquot the stock solution after the initial preparation to minimize freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment.[7] |
| Variations in cell density. Cell density can influence the cellular response to a compound.[11] | Standardize the cell seeding density for all experiments. Determine the optimal seeding density for your primary cells where they are not too sparse or too confluent at the time of treatment. | |
| Unexpected cytoprotective effect observed. | Activation of pro-survival pathways. this compound can activate the Nrf-2 antioxidant response pathway in some cell types under specific conditions (e.g., oxidative stress).[8][9] | This may be a genuine biological effect. To confirm, you can use inhibitors of the Nrf-2 pathway or siRNA to see if the protective effect is reversed. This could be a valuable finding for your research. |
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound from various studies. Note that the optimal concentration for your specific primary cell type should be determined empirically.
| Cell Type | Assay | Effective Concentration (IC50 or EC50) | Observed Effect |
| Primary Endplate Chondrocytes | CCK-8 Assay | 1 µM | Protective against oxidative stress-induced apoptosis[8][9] |
| Hep3B (Hepatocellular Carcinoma) | MTS Assay | ~3.4 µM (at 120h) | Inhibition of cell viability[12] |
| PLC/PRF/5 (Hepatocellular Carcinoma) | MTS Assay | > 5 µM (at 120h) | Inhibition of cell viability[12] |
| Recombinant PTEN (in vitro) | Phosphatase Assay | 35-46 nM | Inhibition of PTEN enzymatic activity[1][3][10] |
Experimental Protocols
1. Assessment of Cell Viability using MTT Assay
This protocol provides a general framework for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.
-
Materials:
-
Primary cells
-
Complete culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed primary cells into a 96-well plate at a pre-determined optimal density and allow them to adhere and stabilize for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the desired concentrations of the inhibitor or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[13]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
2. Assessment of Cytotoxicity using LDH Release Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes.
-
Materials:
-
Primary cells
-
Complete culture medium
-
This compound
-
96-well plates
-
Commercial LDH cytotoxicity assay kit
-
Microplate reader
-
-
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).
-
Incubation: Incubate the plate for the desired treatment duration.
-
Supernatant Collection: Gently centrifuge the plate (if necessary for suspension cells) and carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.[8]
-
Incubation: Incubate for the time specified in the kit instructions, protected from light.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[8]
-
Calculation: Calculate the percentage of cytotoxicity relative to the positive control (maximum LDH release).
-
3. Assessment of Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Primary cells
-
Complete culture medium
-
This compound
-
6-well plates or T-25 flasks
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described previously.
-
Cell Harvesting: Harvest the cells, including both adherent and floating cells (for adherent cultures).
-
Washing: Wash the cells with cold PBS.[1]
-
Resuspension: Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.[1]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[6]
-
Analysis: Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
-
Visualizations
References
- 1. bosterbio.com [bosterbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Best practices for long-term storage of VO-Ohpic trihydrate solutions
This guide provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of VO-Ohpic trihydrate solutions to ensure experimental consistency and success.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound as a powder and in solution?
A1: Proper storage is critical to maintain the stability and activity of this compound. For the solid powder, storage at -20°C is recommended for up to 3 years.[1] Once dissolved in a solvent, stock solutions should be aliquoted into single-use vials to prevent degradation from repeated freeze-thaw cycles and stored at -80°C for up to one year.[1][2] For shorter periods, storage at -20°C for up to one month is also acceptable.[1][2]
Q2: In what solvents can this compound be dissolved?
A2: this compound is most commonly dissolved in Dimethyl sulfoxide (B87167) (DMSO) to prepare high-concentration stock solutions.[1][2][3] It is sparingly soluble in aqueous solutions like PBS (pH 7.2) at approximately 1 mg/ml and is considered insoluble in water and ethanol.[1][3][4] When using DMSO, it is crucial to use fresh, anhydrous (moisture-absorbing) DMSO, as the presence of water can significantly reduce solubility.[1][2]
Q3: How should I prepare a this compound working solution for in vitro or in vivo experiments?
A3: For in vitro studies, the DMSO stock solution is typically diluted to the final required concentration using the appropriate cell culture medium or assay buffer.[3][5] For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[1] This often requires a co-solvent formulation. A common method involves diluting the DMSO stock solution with a mixture of other vehicles like PEG300, Tween-80, and saline to achieve the desired concentration and biocompatibility.[1][3]
Q4: How can I minimize degradation from repeated freeze-thaw cycles?
A4: To avoid degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes immediately after preparation and before the initial freezing.[1][2] This practice ensures that the main stock is not subjected to multiple temperature fluctuations, preserving its integrity for the duration of your experiments.
Q5: Do I need to sterilize my prepared this compound solution?
A5: If you are preparing the solution in DMSO, sterilization is generally not recommended as DMSO itself has sterilizing properties.[3] For aqueous-based working solutions, sterilization can be achieved by filtering through a 0.22 µm filter membrane.[3]
Troubleshooting Guide
Issue 1: I noticed precipitation in my stock solution after thawing it from -80°C. Is it still usable?
-
Possible Cause: The concentration of the stock solution may be too high for the solvent, or the compound may have come out of solution during the freeze-thaw cycle.
-
Solution: Before use, allow the vial to warm to room temperature. Try to redissolve the precipitate by gently vortexing or sonicating the solution.[1][3] If the precipitate does not dissolve, it is recommended to prepare a fresh stock solution. Using a solution with undissolved particles can lead to inaccurate dosing and inconsistent results.
Issue 2: My experimental results are inconsistent when using a previously prepared this compound solution.
-
Possible Cause 1: Degradation of the compound. Improper storage, such as repeated freeze-thaw cycles, prolonged storage at -20°C (beyond one month), or exposure to light, can lead to the degradation of this compound.[1]
-
Possible Cause 2: Inaccurate concentration. This could be due to solvent evaporation from a poorly sealed vial or errors during the initial preparation or subsequent dilutions.
-
Solution: Ensure vials are sealed tightly with appropriate caps. When preparing working solutions, use calibrated pipettes and validated dilution protocols.
-
Issue 3: The this compound powder is difficult to dissolve in DMSO.
-
Possible Cause: The DMSO may have absorbed moisture from the air, which significantly reduces the solubility of this compound.[1][2]
-
Solution: Use fresh, anhydrous, high-purity DMSO from a newly opened bottle.[1] To aid dissolution, you can gently warm the solution and/or use sonication until the solid is completely dissolved.[1][3]
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound
| Form | Solvent | Temperature | Recommended Duration | Source(s) |
| Powder | N/A | -20°C | Up to 3 years | [1][2] |
| 4°C | Up to 2 years | [1] | ||
| In Solution | DMSO | -80°C | Up to 1 year | [2] |
| -80°C | Up to 6 months | [1][7] | ||
| -20°C | Up to 1 month | [1][2][7] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., 10 mM in DMSO)
-
Preparation: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Weigh the desired amount of this compound (Molecular Weight: 415.2 g/mol ) in a sterile microcentrifuge tube.[4]
-
Dissolution: Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., for 10 mg of powder, add 2.4085 mL of DMSO for a 10 mM solution).[1]
-
Mixing: Vortex the solution thoroughly. If necessary, use a sonicator bath to ensure the compound is completely dissolved.[1][3]
-
Aliquoting and Storage: Divide the stock solution into single-use aliquots in tightly sealed cryovials. Store the aliquots at -80°C for long-term storage.[1][2]
Protocol 2: Preparation of a Working Solution for In Vivo Experiments
This is an example formulation and may need to be optimized for your specific experimental needs.[1][3]
-
Preparation: On the day of the experiment, retrieve a single aliquot of the high-concentration DMSO stock solution from -80°C storage.
-
Equilibration: Allow the vial to warm completely to room temperature before opening.
-
Co-solvent Preparation: In a separate sterile tube, prepare the co-solvent vehicle. For example, to make a final solution with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, first mix the PEG300, Tween-80, and Saline.[1][3]
-
Final Dilution: Add the required volume of the DMSO stock solution to the co-solvent vehicle and mix thoroughly until a clear solution is achieved. This working solution should be used immediately.[1]
Protocol 3: Stability Assessment using High-Performance Liquid Chromatography (HPLC)
This is a general protocol for assessing stability. Method parameters would need to be specifically developed and validated for this compound.[6]
-
Objective: To quantify the amount of intact this compound and detect the presence of any degradation products over time under specific storage conditions.
-
Methodology:
-
System: An HPLC system equipped with a UV or photodiode array (PDA) detector.[6]
-
Column: A C18 reverse-phase column is a common starting point for small molecule analysis.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: Monitor at the maximum absorbance wavelength (λmax) of this compound, which is 303 nm.[4]
-
-
Procedure:
-
Prepare a fresh standard solution of this compound at a known concentration.
-
Inject the standard to determine the retention time and peak area of the intact compound.
-
At specified time points (e.g., 0, 1, 3, 6 months), retrieve a stored aliquot, allow it to thaw, and inject it into the HPLC system.
-
Evaluation: Compare the chromatogram of the stored sample to the fresh standard. A decrease in the peak area of the main compound or the appearance of new peaks indicates degradation. The stability can be quantified by expressing the remaining percentage of the active compound.[6][8]
-
Mandatory Visualizations
Caption: Simplified 2D representation of the VO-Ohpic complex structure.
Caption: Recommended workflow for preparing and storing stock solutions.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. This compound |CAS:476310-60-8 Probechem Biochemicals [probechem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Overcoming challenges in delivering VO-Ohpic trihydrate in vivo
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming challenges associated with the in vivo delivery of VO-Ohpic trihydrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific small-molecule inhibitor of the phosphatase and tensin homolog (PTEN).[1][2][3] Its primary mechanism of action is the inhibition of PTEN's lipid phosphatase activity, which leads to an increase in cellular levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This, in turn, activates downstream signaling pathways, most notably the PI3K/AKT pathway, which is crucial for cell survival, proliferation, and growth.[2][4]
Q2: What are the main challenges encountered when delivering this compound in vivo?
A2: The primary challenge in delivering this compound in vivo is its poor solubility in aqueous solutions.[5] The compound is reported to be insoluble in water and ethanol.[6][7] This necessitates the use of co-solvents and specific formulation strategies to achieve a clear and stable solution suitable for administration.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, the solid powder form of this compound should be stored at -20°C for up to 3 years.[5] In solvent, it is recommended to store stock solutions at -80°C for up to one year to avoid repeated freeze-thaw cycles.[6] For in vivo experiments, it is best to prepare the working solution fresh on the same day of use.[5]
Q4: Is the inhibitory effect of this compound on PTEN reversible?
A4: Yes, the inhibition of PTEN by this compound is fully reversible.[8][9] This is an important consideration for experimental design, particularly in studies involving washout periods or the assessment of target engagement duration.
Troubleshooting Guide: In Vivo Formulation and Administration
This guide addresses common issues related to the preparation and administration of this compound for in vivo studies.
| Problem | Potential Cause | Suggested Solution |
| Precipitation or phase separation during formulation. | Poor solubility of this compound in the chosen vehicle. | - Ensure all solvents are of high quality. Use fresh, anhydrous DMSO as moisture can reduce solubility.[6] - Prepare the formulation by adding each solvent sequentially and ensuring complete mixing at each step.[5] - Gentle heating and/or sonication can be used to aid dissolution if precipitation occurs.[5] |
| Difficulty achieving the desired concentration for in vivo dosing. | The inherent low solubility of the compound. | - Follow established protocols that utilize a combination of solvents. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, which can achieve a solubility of at least 2.5 mg/mL.[5] - Another option is 10% DMSO in a 90% solution of 20% SBE-β-CD in Saline, also achieving ≥ 2.5 mg/mL.[5] |
| Inconsistent experimental results between animal subjects. | Issues with formulation stability or administration technique. | - Always prepare the working solution fresh on the day of the experiment to ensure consistency and stability.[5] - For intraperitoneal (i.p.) injections, ensure proper technique to avoid injection into other tissues or organs. |
| Observed toxicity or adverse effects in animal models. | Potential off-target effects or issues with the vehicle. | - Vanadium compounds can potentially induce oxidative stress.[10][11] It is important to include vehicle-only control groups to distinguish between compound-specific effects and vehicle-induced toxicity. - Consider optimizing the dose. Effective in vivo doses have been reported in the range of 10 µg/kg to 10 mg/kg, depending on the animal model and disease context.[1][5][6] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available literature.
Table 1: In Vitro Efficacy
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 35 nM | Recombinant PTEN lipid phosphatase activity | [1][2] |
| IC50 | 46 ± 10 nM | PIP3-based assay | [5] |
| Kic | 27 ± 6 nM | Noncompetitive inhibition constant | [5] |
| Kiu | 45 ± 11 nM | Noncompetitive inhibition constant | [5] |
Table 2: In Vivo Formulations and Efficacy
| Animal Model | Administration Route | Dosage | Formulation | Observed Effect | Reference |
| Mice (Ischemia/Reperfusion) | Intraperitoneal (i.p.) | 10 µg/kg | Not specified | Decreased myocardial infarct size | [1][5] |
| Nude Mice (Hep3B Xenograft) | Intraperitoneal (i.p.) | 10 mg/kg | Not specified | Significantly inhibited tumor growth | [6] |
| Mice (IDD Model) | Not specified | Not specified | Not specified | Ameliorated intervertebral disc degeneration and cartilage endplate calcification | [8] |
Experimental Protocols
Protocol 1: In Vivo Formulation of this compound
This protocol is adapted from established methods for solubilizing this compound for in vivo administration.[5]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). Ensure the powder is fully dissolved.
-
To prepare a 1 mL working solution, sequentially add the following components, ensuring thorough mixing after each addition:
-
400 µL of PEG300
-
100 µL of the DMSO stock solution
-
50 µL of Tween-80
-
450 µL of Saline
-
-
The final concentration of the working solution will be 2.5 mg/mL, with the solvent composition being 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Visually inspect the solution for clarity. If any precipitation is observed, gentle warming or sonication can be applied.
-
Prepare this working solution fresh on the day of use.
Visualizations
Caption: PTEN/AKT signaling pathway and the inhibitory action of this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound产品说明书 [selleck.cn]
- 8. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological Consequences of Vanadium Effects on Formation of Reactive Oxygen Species and Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Refining Experimental Protocols for Consistent Results with VO-Ohpic
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results with the PTEN inhibitor, VO-Ohpic.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with VO-Ohpic.
Issue 1: Inconsistent IC50 Values or Variable Potency
Question: We are observing significant variability in the potency (e.g., IC50) of VO-Ohpic between experiments. What are the potential causes?
Answer: Inconsistent potency is a common challenge with small molecule inhibitors. Several factors can contribute to this variability. Here is a checklist of potential causes and solutions:
-
Compound Integrity and Handling:
-
Purity and Identity: Confirm the purity of your VO-Ohpic batch. Impurities or degradation products can alter its activity.
-
Solubility: Ensure the compound is completely dissolved. Poor solubility leads to inaccurate concentrations. VO-Ohpic is soluble in DMSO at concentrations up to 100 mM.[1][2] Note that hygroscopic (moisture-absorbing) DMSO can reduce solubility; always use fresh, high-quality DMSO.[3][4] For aqueous solutions, VO-Ohpic is soluble in PBS (pH 7.2) at 1 mg/ml.[4]
-
Stock Solution Stability: Improper storage can cause degradation. Aliquot stock solutions to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1] Stock solutions in DMSO are stable for up to 6 months at -80°C and 1 month at -20°C.[4]
-
-
Experimental Conditions:
-
Cell-Based Assays:
-
Cell Density: Use consistent cell seeding densities across experiments, as variations can alter the inhibitor-to-cell ratio.
-
Cell Passage Number: Use cells within a consistent and low passage number range to avoid phenotypic drift.
-
Serum Concentration: Serum proteins can bind to small molecules, reducing their effective concentration. Maintain a consistent serum concentration in your media for all experiments.
-
-
Biochemical Assays:
-
Enzyme Activity: Ensure the specific activity of the PTEN enzyme is consistent. Activity can vary between batches and with storage conditions.
-
Substrate Concentration: Maintain a consistent substrate concentration.
-
-
Issue 2: Precipitation of VO-Ohpic in Solution
Question: I'm observing precipitation in my frozen VO-Ohpic stock solution upon thawing. How can I prevent this?
Answer: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures.
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure the compound is fully redissolved before use.
-
Storage Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing stocks at a slightly lower concentration.
-
Solvent Choice: While DMSO is the recommended solvent for high concentration stocks, ensure it is of high quality and not repeatedly freeze-thawed, which can introduce water and affect solubility.[3][4]
Issue 3: Unexpected Cellular Responses or Off-Target Effects
Question: We are observing cellular effects that are inconsistent with PTEN inhibition. What could be the cause?
Answer: While VO-Ohpic is a potent PTEN inhibitor, off-target effects can occur, especially at higher concentrations.
-
Concentration: Use the lowest effective concentration of VO-Ohpic. The IC50 for PTEN is in the low nanomolar range (around 35 nM).[1][2] Cellular effects are often observed in the nanomolar to low micromolar range.
-
Selectivity: VO-Ohpic shows selectivity for PTEN over other phosphatases like PTPβ and SAC, but at higher concentrations, inhibition of other enzymes may occur.[1][2]
-
Cell Line Specificity: The genetic background of your cell line, particularly the status of the PI3K/Akt pathway, can significantly influence the response to PTEN inhibition.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store VO-Ohpic stock solutions?
A1: For a 10 mM stock solution, dissolve the appropriate mass of VO-Ohpic in high-quality, anhydrous DMSO. For example, to make 1 ml of a 10 mM stock solution of VO-Ohpic (M.Wt: 361.16), you would dissolve 3.61 mg in 1 ml of DMSO.[2] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Q2: What is the recommended working concentration of VO-Ohpic in cell culture?
A2: The optimal concentration depends on the cell type and the specific experimental endpoint. Based on published studies, a concentration range of 50 nM to 5 µM is a good starting point for most cell-based assays.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q3: How long should I incubate cells with VO-Ohpic?
A3: Incubation times can vary from a few hours to several days depending on the assay. For signaling pathway studies (e.g., p-Akt Western blot), a shorter incubation of 1 to 6 hours may be sufficient. For longer-term assays like cell viability or senescence, incubation times of 24 to 72 hours are common.[3]
Q4: Can VO-Ohpic be used in in vivo studies?
A4: Yes, VO-Ohpic has been used in various in vivo models. It is typically administered via intraperitoneal (i.p.) injection at dosages ranging from 10 µg/kg to 10 mg/kg.[3][4] The formulation for in vivo use may require specific solubilizing agents. A common formulation involves dissolving VO-Ohpic in a vehicle of DMSO, PEG300, Tween-80, and saline.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PTEN) | 35 nM | Cell-free assay | [1][2] |
| IC50 (PTEN) | 46 ± 10 nM | Cell-free assay | [4] |
| Effective Concentration (p-Akt increase) | 75 nM (saturation) | NIH 3T3 and L1 fibroblasts | |
| Effective Concentration (Cell Viability Inhibition) | 0-5 µM (72h) | Hep3B, PLC/PRF/5 | [3] |
| In vivo Dosage (cardiac remodeling) | 30 µg/kg (cumulative) | C57BL/6J mice | |
| In vivo Dosage (tumor growth inhibition) | 10 mg/kg | Nude mice with Hep3B xenografts | [3] |
Detailed Experimental Protocols
Western Blot for Phospho-Akt (Ser473)
This protocol describes the detection of phosphorylated Akt at Ser473, a downstream target of PTEN inhibition.
Materials:
-
Cells of interest
-
VO-Ohpic
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of VO-Ohpic (e.g., 0, 50, 100, 500 nM, 1 µM) for the desired time (e.g., 1, 3, 6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-phospho-Akt (Ser473) antibody overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.
Cell Viability Assay (MTT Assay)
This protocol measures cell viability by assessing metabolic activity.
Materials:
-
Cells of interest
-
VO-Ohpic
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of VO-Ohpic for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This assay detects the activity of β-galactosidase at pH 6.0, a biomarker for senescent cells.
Materials:
-
Cells of interest
-
VO-Ohpic
-
Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)
-
SA-β-gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2 in a citrate/phosphate buffer, pH 6.0)
Procedure:
-
Cell Treatment: Treat cells with VO-Ohpic at a concentration known to induce senescence (e.g., 1-5 µM) for an extended period (e.g., 3-5 days).
-
Fixation: Wash the cells with PBS and fix with the fixative solution for 10-15 minutes at room temperature.
-
Staining: Wash the cells again with PBS and incubate with the SA-β-gal staining solution at 37°C (in a dry incubator, no CO2) overnight.
-
Visualization: Observe the cells under a microscope for the development of a blue color, which indicates senescent cells.
-
Quantification: Count the number of blue-stained cells and the total number of cells to determine the percentage of senescent cells.
Visualizations
References
Technical Support Center: Controlling for the Effects of Vanadium in Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively control for the effects of the vanadium component in experiments.
Frequently Asked Questions (FAQs)
General Information
What are the most common vanadium compounds used in experiments?
The most commonly used vanadium compounds in biological research are sodium orthovanadate (Na₃VO₄) and pervanadate (B1264367).[1][2][3] These are primarily utilized for their potent ability to inhibit protein tyrosine phosphatases (PTPs).[1][2][3] Other forms, such as vanadyl sulfate (B86663) (VOSO₄) and sodium metavanadate (NaVO₃), are also used to study the broader effects of vanadium, which can vary depending on its oxidation state.[4][5]
What is the primary mechanism of action for vanadate (B1173111) and pervanadate?
Vanadate acts as a competitive inhibitor of PTPs because it is a structural analog of phosphate.[1][6][7] It binds to the active site of PTPs, preventing them from dephosphorylating their target proteins.[6][7] Pervanadate, a combination of vanadate and hydrogen peroxide, is an even more potent, irreversible inhibitor of PTPs.[8][9][10]
Why is it crucial to control for the effects of vanadium?
Controlling for the effects of vanadium is essential due to its potential for off-target effects and complex cellular responses.[6][11] Besides PTP inhibition, vanadium compounds can induce the production of reactive oxygen species (ROS), leading to oxidative stress.[5][11][12] They can also influence various signaling pathways and cellular processes, making it critical to distinguish the intended inhibitory effects from other cellular changes.[6][13]
Experimental Procedures
How do I prepare an active sodium orthovanadate solution?
Sodium orthovanadate solutions must be "activated" to depolymerize the inactive polymeric forms into the active monomeric form (VO₄³⁻).[1][7] Inactive solutions are often yellow, while the active form is colorless.[1][14]
What is the recommended working concentration for sodium orthovanadate?
The optimal concentration of sodium orthovanadate can vary depending on the cell type and experimental conditions. However, a common starting point for cell culture experiments is in the micromolar range.[15] For direct inhibition in cell lysates, a final concentration of 1 mM is often used.[1]
How is pervanadate prepared and used?
Pervanadate is typically prepared fresh by mixing sodium orthovanadate with hydrogen peroxide.[8][16][17] The solution is then often treated with catalase to remove excess hydrogen peroxide.[16][18] Due to its high potency and potential for cytotoxicity, it is used at lower concentrations than sodium orthovanadate, often in the range of 50-100 µM for short durations in cell culture experiments.[19]
Troubleshooting
My sodium orthovanadate solution is yellow. Is it still usable?
A yellow color indicates the presence of decavanadate, a polymerized and less active form of vanadate.[1][18] To ensure maximal inhibitory activity, the solution should be activated by adjusting the pH to 10.0 and boiling it until it becomes colorless.[1][7][14]
I'm observing high levels of cell death in my experiments. What could be the cause?
High concentrations of vanadium compounds can be cytotoxic.[20][21] This toxicity can be mediated by the induction of oxidative stress and apoptosis.[5][12] Consider reducing the concentration of the vanadium compound or the duration of the treatment. It is also important to include appropriate vehicle controls to assess baseline cell viability.
My results are inconsistent between experiments. What are the possible reasons?
Inconsistent results can arise from several factors:
-
Incomplete activation of sodium orthovanadate: Ensure the activation protocol is followed precisely each time.[7]
-
Degradation of the inhibitor: Always use freshly prepared pervanadate solutions. Activated sodium orthovanadate should be stored in aliquots at -20°C to avoid repeated freeze-thaw cycles.[7][16]
-
Variability in cell culture conditions: Maintain consistent cell density, passage number, and media composition.
Mechanism of Action & Off-Target Effects
Besides PTPs, what other enzymes can be affected by vanadium compounds?
Vanadium compounds can inhibit other enzymes, including alkaline phosphatases and certain ATPases.[1][22][23] They have also been shown to affect the activity of various other enzymes involved in cellular metabolism and signaling.[24]
How can I control for the ROS-inducing effects of vanadium?
To determine if the observed effects are due to ROS production, you can include an antioxidant, such as N-acetylcysteine (NAC), in your experimental setup.[19] If the effect of the vanadium compound is blocked or attenuated by the antioxidant, it suggests that ROS are involved.
What are appropriate negative controls for a vanadium experiment?
-
Vehicle Control: Treat cells with the same solvent used to dissolve the vanadium compound.
-
Inactive Vanadate Control: Use a non-activated (polymeric) vanadate solution to show that the observed effect is due to the active, monomeric form.
-
Mutant Cell Lines: If you are studying the effect of PTP inhibition on a specific signaling pathway, using cell lines with mutations in key components of that pathway can help to confirm specificity.
Troubleshooting Guides
Issue 1: Reduced or No Phosphatase Inhibition
| Possible Cause | Recommended Solution(s) |
| Inactive Sodium Orthovanadate | Activate the sodium orthovanadate solution by adjusting the pH to ~10 and boiling until colorless to depolymerize it into the active monomeric form.[1][7] |
| Degraded Pervanadate | Pervanadate is unstable and should be prepared fresh before each experiment.[16][17] |
| Incorrect Concentration | Optimize the concentration of the vanadium compound for your specific cell type and experimental conditions. |
| Presence of Interfering Substances | Avoid chelating agents like EDTA or strong reducing agents in your lysis or assay buffers, as they can interfere with vanadate's activity.[2][7] |
Issue 2: High Cellular Toxicity
| Possible Cause | Recommended Solution(s) |
| Concentration Too High | Perform a dose-response curve to determine the optimal concentration that provides sufficient inhibition without excessive cytotoxicity. |
| Prolonged Exposure | Reduce the incubation time of the vanadium compound with the cells. |
| Oxidative Stress | Co-treat with an antioxidant like N-acetylcysteine (NAC) to mitigate ROS-induced toxicity.[19] |
Issue 3: Inconsistent Experimental Results
| Possible Cause | Recommended Solution(s) |
| Variable Vanadate Activation | Standardize the activation protocol for sodium orthovanadate to ensure consistency between batches.[7] |
| Freeze-Thaw Cycles | Aliquot the activated sodium orthovanadate stock solution and store at -20°C to avoid repeated freezing and thawing.[1][7] |
| Differences in Cell State | Ensure that cells are at a consistent confluency and passage number for all experiments. |
Quantitative Data Summary
Table 1: Inhibitory Concentrations of Vanadate Compounds
| Compound | Target Enzyme(s) | IC₅₀ / Effective Concentration | Cell Type/System | Reference(s) |
| Sodium Orthovanadate | Protein Tyrosine Phosphatases (PTPs) | IC₅₀: 0.2 µM - 400 µM | Various subcellular fractions | [22] |
| Sodium Orthovanadate | Alkaline Phosphatase | Kᵢ < 1 µM | Purified human enzyme | [23][25] |
| Sodium Orthovanadate | PTP1B | IC₅₀: 204.1 ± 25.15 nM | Purified enzyme | [26] |
| Pervanadate | PTPs | 50-100 µM (in cell culture) | HeLa cells | [19] |
| Pervanadate | PTPs | 200-500 µM (in cell culture) | COS-1 cells | [8] |
Note: IC₅₀ and effective concentrations can vary significantly depending on the specific enzyme, substrate, and experimental conditions.
Experimental Protocols
Protocol 1: Activation of Sodium Orthovanadate
-
Dissolve sodium orthovanadate in water to a final concentration of 100-200 mM.[1][14]
-
Adjust the pH of the solution to 10.0 using 1 M HCl or 1 M NaOH. The solution will likely turn yellow.[1][14]
-
Boil the solution until it becomes colorless. This indicates the depolymerization of vanadate.[1][14]
-
Cool the solution to room temperature.
-
Readjust the pH to 10.0. The solution may turn yellow again.
-
Repeat the boiling and cooling steps until the pH stabilizes at 10.0 and the solution remains colorless.[1][14]
-
Store the activated sodium orthovanadate in aliquots at -20°C.[1][14]
Protocol 2: Preparation of Pervanadate
-
Prepare a fresh solution of 100 mM sodium orthovanadate (activated as per Protocol 1).
-
Prepare a dilute solution of hydrogen peroxide (e.g., by diluting 30% H₂O₂ in buffer).
-
Mix the sodium orthovanadate solution with the hydrogen peroxide solution. A common ratio is a slight molar excess of hydrogen peroxide. For example, mix 100 µL of 100 mM sodium orthovanadate with 10 µL of 30% H₂O₂.[8]
-
Incubate the mixture at room temperature for 5-15 minutes.[17][18]
-
Optional: Add catalase to the solution to quench any remaining hydrogen peroxide.[16][18]
-
Use the pervanadate solution immediately as it is not stable.[16][17]
Visualizations
Caption: Workflow for the activation of sodium orthovanadate.
Caption: Competitive inhibition of PTPs by vanadate.
Caption: A logical workflow for experiments involving vanadium compounds.
Caption: Vanadate enhances signaling by inhibiting PTP-mediated dephosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. neb.com [neb.com]
- 3. Chemical, biochemical, and biological behaviors of vanadate and its oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vanadium compounds and cellular death mechanisms in the A549 cell line: The relevance of the compound valence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular and Cellular Mechanisms of Cytotoxic Activity of Vanadium Compounds against Cancer Cells | MDPI [mdpi.com]
- 6. Vanadium compounds in medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A Protein Tyrosine Phosphatase Inhibitor, Pervanadate, Inhibits Angiotensin II-Induced β-Arrestin Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. researchgate.net [researchgate.net]
- 11. Biological Consequences of Vanadium Effects on Formation of Reactive Oxygen Species and Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular and Cellular Mechanisms of Cytotoxic Activity of Vanadium Compounds against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocols [cellsignet.com]
- 15. Effect of vanadate, a potent alkaline phosphatase inhibitor, on 45Ca and 32Pi uptake by matrix vesicle-enriched fractions from chicken epiphyseal cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. wang.ucsd.edu [wang.ucsd.edu]
- 17. Preparation of sodium pervanadate [bio-protocol.org]
- 18. US5155031A - Use of pervanadate as an inhibitor of phosphotyrosine phosphatase - Google Patents [patents.google.com]
- 19. Pervanadate induces the hyperphosphorylation but not the activation of human heat shock factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. dovepress.com [dovepress.com]
- 21. benchchem.com [benchchem.com]
- 22. In vitro and in vivo effects of vanadate on K+-dependent phosphatase activities from subcellular fractions of brain, kidney and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Inhibition of human alkaline phosphatases by vanadate - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Role of Vanadium in Cellular and Molecular Immunology: Association with Immune-Related Inflammation and Pharmacotoxicology Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of VO-Ohpic Trihydrate and Other PTEN Inhibitors for Researchers
For Immediate Publication
This guide provides a comprehensive comparison of the efficacy of VO-Ohpic trihydrate with other commonly used Phosphatase and Tensin homolog (PTEN) inhibitors. Designed for researchers, scientists, and drug development professionals, this document compiles experimental data, presents detailed experimental methodologies, and visualizes key biological and experimental pathways to facilitate informed decisions in research and development.
Introduction to PTEN Inhibition
The Phosphatase and Tensin homolog (PTEN) is a critical tumor suppressor protein that plays a pivotal role in cellular signaling by functioning as a lipid phosphatase.[1] It primarily dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby negatively regulating the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[1] Inhibition of PTEN is a promising therapeutic strategy for various conditions, including cancer and diabetes. This guide focuses on comparing the efficacy of this compound, a potent vanadium-based PTEN inhibitor, with other widely used PTEN inhibitors.[2][3]
Quantitative Comparison of PTEN Inhibitor Efficacy
The following table summarizes the in vitro efficacy of this compound and other selected PTEN inhibitors against PTEN and, where available, the off-target protein tyrosine phosphatase SHP1. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | PTEN | 35 - 46 | [3][4][5] |
| PTEN | 6740 | [6] | |
| SHP1 | 975 | [6] | |
| bpV(phen) | PTEN | 38 | [7] |
| PTP-β | 343 | [7] | |
| PTP-1B | 920 | [7] | |
| bpV(pic) | PTEN | ~100 | [6] |
| SHP1 | ~100 | [6] | |
| bpV(HOpic) | PTEN | 14 | [8][9] |
| PTP-β | ~4900 | [8] | |
| PTP-1B | ~25200 | [8] | |
| SF1670 | PTEN | Potent and Specific | [7] |
Note on Discrepancies: A notable discrepancy exists in the reported IC50 values for this compound. While several sources report a high potency in the nanomolar range (35-46 nM)[3][4][5], one study by Spinelli et al. found a much weaker inhibition in the micromolar range (6.74 µM)[6]. The same study also reported that this compound inhibits the tyrosine phosphatase SHP1 with greater potency than PTEN (IC50 of 975 nM)[6]. Researchers should consider these conflicting findings and the potential for off-target effects when interpreting experimental results. The potency of bisperoxovanadium compounds like bpV(phen) and bpV(pic) has also been shown to be significantly reduced in the presence of reducing agents[6][10].
Experimental Protocols
In Vitro PTEN Phosphatase Activity Assay (Malachite Green Assay)
This protocol is for determining the inhibitory effect of compounds on PTEN phosphatase activity by measuring the release of inorganic phosphate (B84403) from a substrate like phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
Materials:
-
Recombinant human PTEN protein
-
PTEN inhibitor compounds (e.g., this compound)
-
PIP3 substrate
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM DTT, 10 mM MgCl2)
-
Malachite Green Reagent
-
Phosphate standard solution
-
96-well microplate
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compounds in the assay buffer.
-
Enzyme and Substrate Preparation: Dilute the recombinant PTEN enzyme and PIP3 substrate to the desired concentrations in the assay buffer.
-
Reaction Setup:
-
Add 25 µL of the diluted inhibitor solution to the wells of a 96-well plate.
-
Add 25 µL of the diluted PTEN enzyme solution to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add 50 µL of the diluted PIP3 substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Stop Reaction and Color Development: Add 25 µL of Malachite Green Reagent to each well to stop the reaction and initiate color development. The reagent will form a colored complex with the free phosphate released by PTEN activity.
-
Read Absorbance: After a 15-30 minute incubation at room temperature, measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Data Analysis: Construct a phosphate standard curve to determine the amount of phosphate released in each reaction. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Visualizing Key Pathways and Workflows
To aid in the understanding of the underlying biology and experimental design, the following diagrams have been generated using Graphviz.
Caption: The PTEN signaling pathway, illustrating its role in antagonizing the PI3K/AKT/mTOR cascade.
Caption: A generalized workflow for an in vitro PTEN inhibition assay using the Malachite Green method.
Caption: Logical framework for comparing the efficacy of different PTEN inhibitors based on key parameters.
References
- 1. Characterisation of the PTEN inhibitor VO-OHpic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PTEN inhibitors: an evaluation of current compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
VO-Ohpic Trihydrate: A Comparative Analysis of its Specificity Against Other Phosphatases
For Immediate Publication
A deep dive into the specificity profile of the potent PTEN inhibitor, VO-Ohpic trihydrate, this guide offers researchers, scientists, and drug development professionals a comparative analysis of its performance against other key phosphatases. This document synthesizes available experimental data to provide a clear perspective on the inhibitor's selectivity.
This compound has emerged as a potent small-molecule inhibitor of the tumor suppressor phosphatase and tensin homolog (PTEN), with a reported IC50 value of approximately 35 nM[1][2]. Its ability to specifically target PTEN, a critical negative regulator of the PI3K/Akt signaling pathway, has positioned it as a valuable tool in cancer research and other therapeutic areas. However, a comprehensive understanding of its specificity is paramount for its effective and reliable use in experimental settings. This guide provides a comparative overview of this compound's inhibitory activity against a panel of other phosphatases, supported by experimental data and detailed protocols.
Quantitative Comparison of Inhibitory Activity
To objectively assess the specificity of this compound, its half-maximal inhibitory concentration (IC50) against various phosphatases has been compiled from available literature. The data clearly demonstrates a high degree of selectivity for PTEN.
| Phosphatase Target | IC50 (nM) | Fold Selectivity vs. PTEN | Reference |
| PTEN | 35 | 1 | [1][2] |
| SopB | 588 | ~17 | |
| SHP-1 | 975* | ~28 | [3] |
| MTM1 | 4,030 | ~115 | |
| PTPβ | 57,500 | ~1643 | |
| SAC1 | >10,000 | >285 | |
| SHP-2 | Not reported | - | |
| PTP1B | Not reported | - |
*Note: There is conflicting data regarding the inhibition of SHP-1. While one in vitro study reports an IC50 of 975 nM[3], another study investigating the effects of inhibiting SHP-1 and PTP1B on cell viability in hepatocellular carcinoma cells suggests that this compound's effects are not mediated through the inhibition of these phosphatases[4]. Further investigation is required to resolve this discrepancy. No specific IC50 values for SHP-2 and PTP1B were available in the reviewed literature.
Visualizing Specificity: A Comparative Overview
The following diagram illustrates the selectivity profile of this compound, highlighting its potent inhibition of PTEN compared to other phosphatases.
Caption: Specificity profile of this compound against various phosphatases.
The PTEN Signaling Pathway and the Impact of Inhibition
This compound's primary mechanism of action is the inhibition of PTEN's lipid phosphatase activity. PTEN dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2), thus acting as a brake on the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival. By inhibiting PTEN, this compound leads to an accumulation of PIP3, resulting in the activation of Akt and its downstream targets.
Caption: Inhibition of PTEN by this compound activates the PI3K/Akt pathway.
Experimental Protocols: In Vitro Phosphatase Inhibition Assay
The determination of IC50 values is typically performed using an in vitro phosphatase activity assay. A common and reliable method is the malachite green-based colorimetric assay, which measures the release of free phosphate (B84403) from a substrate.
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a target phosphatase.
Materials:
-
Purified recombinant phosphatase enzyme (e.g., PTEN, SHP-1, etc.)
-
This compound stock solution (in DMSO)
-
Phosphatase substrate (e.g., DiFMUP for some protein tyrosine phosphatases, or a phosphoinositide substrate for PTEN)
-
Assay buffer (specific to the phosphatase being tested, typically containing a buffer salt, a reducing agent like DTT, and other necessary ions)
-
Malachite Green reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of this compound in the assay buffer. The final concentrations should span a range that is expected to cover 0-100% inhibition.
-
Dilute the phosphatase enzyme to the working concentration in the assay buffer.
-
Prepare the substrate solution at the desired concentration in the assay buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add a fixed volume of the diluted enzyme solution.
-
Add the various concentrations of the this compound dilutions to the wells. Include a control well with no inhibitor (vehicle control, e.g., DMSO).
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 30°C or 37°C) to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Initiate the phosphatase reaction by adding the substrate solution to each well.
-
-
Incubation:
-
Incubate the reaction mixture for a specific time, ensuring the reaction is within the linear range.
-
-
Termination and Detection:
-
Stop the reaction by adding the Malachite Green reagent. This reagent will react with the free phosphate produced by the enzyme to generate a colored product.
-
Allow the color to develop for a specified time (e.g., 15-30 minutes) at room temperature.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of ~620-660 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with no enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for determining phosphatase inhibition using a malachite green assay.
Conclusion
The available data strongly supports that this compound is a highly potent and selective inhibitor of PTEN. Its inhibitory activity against other tested phosphatases is significantly lower, demonstrating a favorable specificity profile for researchers investigating the PTEN signaling pathway. However, the conflicting reports on its activity against SHP-1 warrant further investigation to fully delineate its off-target effects. The provided experimental protocol offers a standardized method for researchers to independently validate the specificity of this compound against phosphatases of interest in their specific experimental contexts. As with any inhibitor, careful experimental design and appropriate controls are essential to ensure the validity of the obtained results.
References
A Comparative Analysis of VO-Ohpic Trihydrate and bpV(phen) as PTEN Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely utilized vanadium-based PTEN (Phosphatase and Tensin Homolog) inhibitors: VO-Ohpic trihydrate and bpV(phen). The performance of these compounds is evaluated based on their mechanism of action, inhibitory potency, selectivity, and supporting experimental data to aid researchers in selecting the appropriate inhibitor for their specific experimental needs.
Introduction to PTEN and its Inhibition
Phosphatase and Tensin Homolog (PTEN) is a critical tumor suppressor gene that is frequently mutated or deleted in a wide range of human cancers.[1] As a dual-specificity phosphatase, its primary role is as a lipid phosphatase that antagonizes the PI3K/Akt/mTOR signaling pathway. PTEN dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2), thereby downregulating the PI3K pathway which is crucial for cell growth, proliferation, and survival.[2][3] Inhibition of PTEN has emerged as a therapeutic strategy in various contexts, including tissue regeneration and certain cancer therapies where transient pathway activation is desired.[4][5]
This compound and bisperoxovanadium(1,10-phenanthroline) [bpV(phen)] are two of the most potent and commonly studied small molecule inhibitors of PTEN.[4] This guide compares their biochemical properties and performance in experimental settings.
Mechanism of Action
The two inhibitors function through distinct biochemical mechanisms.
-
This compound: This compound acts as a reversible and non-competitive inhibitor of PTEN.[3] In non-competitive inhibition, the inhibitor binds to a site on the enzyme distinct from the active site. This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding. Kinetic analysis shows that VO-Ohpic affects both the Km and Vmax of PTEN's enzymatic reaction.[3] Its inhibitory action is not dependent on the cellular redox state.
-
bpV(phen): The inhibitory mechanism of bpV(phen) is based on the oxidation of the PTEN active site.[2][6] It induces the formation of a reversible disulfide bridge between two critical cysteine residues, Cys124 and Cys71, which inactivates the enzyme.[2][4] This oxidative inhibition means its efficacy is highly dependent on the local redox environment. The inhibitory effect can be reversed by the presence of cellular reducing agents such as dithiothreitol (B142953) (DTT) or glutathione.[2][4][7]
Quantitative Performance Data
The inhibitory potency and selectivity of this compound and bpV(phen) have been quantified through various in vitro phosphatase assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Compound | Target | IC50 Value (nM) | Inhibition Constants (nM) | Notes |
| This compound | PTEN | 35 - 46[3][8][9][10][11] | Kic: 27 ± 6 Kiu: 45 ± 11[3][8] | Highly selective over other phosphatases like PTP-β, SopB, and myotubularin.[12] |
| bpV(phen) | PTEN | 38[11][13][14][15][16] | Not Reported | Also inhibits other Protein Tyrosine Phosphatases (PTPs). |
| PTP-β | 343[11][14][15][16] | Approximately 9-fold less potent against PTP-β compared to PTEN. | ||
| PTP-1B | 920[11][14][15][16] | Approximately 24-fold less potent against PTP-1B compared to PTEN. |
Signaling Pathway and Experimental Visualization
The following diagrams illustrate the signaling pathway affected by these inhibitors and a typical workflow for their comparative evaluation.
Caption: PTEN inhibition by VO-Ohpic or bpV(phen) leads to PIP3 accumulation and Akt activation.
Caption: Workflow for comparing PTEN inhibitors from in vitro assays to cell-based validation.
Caption: Logical framework for the comparative analysis of the two PTEN inhibitors.
Experimental Protocols
A. In Vitro PTEN Phosphatase Activity Assay (Malachite Green)
This protocol is a generalized method for determining the IC50 values of PTEN inhibitors by measuring inorganic phosphate (B84403) release.
Objective: To quantify the inhibitory effect of this compound and bpV(phen) on recombinant PTEN activity.
Materials:
-
Recombinant human PTEN enzyme
-
Substrate: di-C8-phosphatidylinositol 3,4,5-trisphosphate (PIP3)
-
PTEN Reaction Buffer: 25 mM Tris-Cl (pH 7.4), 140 mM NaCl, 2.7 mM KCl, 10 mM DTT (freshly added).[17]
-
Inhibitors: Serial dilutions of this compound and bpV(phen).
-
Malachite Green Assay Kit (containing Malachite Green solution and a phosphate standard).[17][18]
-
96-well clear flat-bottom plate.
Procedure:
-
Prepare Standards: Create a phosphate standard curve by making serial dilutions of the 1 mM phosphate standard in the PTEN Reaction Buffer. Add 25 µL of each standard dilution to triplicate wells of the 96-well plate.[18]
-
Reaction Setup: In separate wells, prepare the enzyme reactions. For each reaction, add PTEN Reaction Buffer, the desired concentration of the inhibitor (or vehicle control), and recombinant PTEN (e.g., 50-150 ng per reaction).[17][18] Pre-incubate the enzyme with the inhibitor for 10-15 minutes at room temperature.[6][10]
-
Initiate Reaction: Start the phosphatase reaction by adding the PIP3 substrate (e.g., to a final concentration of 100-120 µM).[6][17] The final reaction volume is typically 50 µL.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is within the linear range.[6][17]
-
Stop Reaction & Detection: Stop the reaction by adding 100 µL of the Malachite Green solution to each well. This solution complexes with the free phosphate released by PTEN activity.[18]
-
Read Absorbance: Incubate for 20 minutes at room temperature, protected from light, to allow color development.[18] Measure the absorbance at 620-640 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance (substrate-only control) from all readings. Calculate the amount of phosphate released using the standard curve. Plot the percentage of PTEN activity against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[16]
B. Western Blot for Downstream Pathway Activation
This protocol details the detection of phosphorylated Akt (p-Akt) in cell lysates following inhibitor treatment.
Objective: To assess the cellular efficacy of PTEN inhibitors by measuring the phosphorylation of the downstream target Akt.
Materials:
-
Cell line of interest (e.g., MCF7, PC3)
-
This compound and bpV(phen)
-
Ice-cold PBS
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.[2]
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with varying concentrations of VO-Ohpic, bpV(phen), or vehicle control for the desired time (e.g., 30 minutes to 2 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add supplemented RIPA buffer, scrape the cells, and transfer the lysate to a microfuge tube.[2] Incubate on ice for 15-30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[18] Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) diluted in Blocking Buffer, typically overnight at 4°C with gentle agitation.[19]
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total Akt and a loading control like β-actin.
Summary and Conclusion
Both this compound and bpV(phen) are highly potent PTEN inhibitors with comparable IC50 values in the low nanomolar range. However, their distinct mechanisms of action and selectivity profiles are critical considerations for experimental design.
-
This compound emerges as a more specific and reliable PTEN inhibitor for general applications due to its non-competitive mechanism and high selectivity.[3][12] Its action is independent of the cellular redox state, providing more consistent results across different cell types and conditions.
-
bpV(phen) , while a potent PTEN inhibitor, displays broader activity against other protein tyrosine phosphatases.[2][14][15][16] Its oxidative mechanism makes its efficacy highly sensitive to the presence of cellular reducing agents like glutathione, which can significantly weaken its inhibitory effect in a cellular context.[2][7] This property can be leveraged experimentally to confirm a redox-dependent mechanism but also introduces a significant variable that must be controlled.
Recommendation: For studies requiring highly specific inhibition of PTEN with minimal off-target effects, This compound is the preferred choice. bpV(phen) remains a valuable tool, particularly in studies where its insulin-mimetic properties are relevant or when investigating redox-regulated signaling, but researchers must remain cognizant of its potential to inhibit other PTPs and its sensitivity to the cellular redox environment.
References
- 1. Assays to Measure PTEN Lipid Phosphatase Activity In Vitro from Purified Enzyme or Immunoprecipitates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological PTEN inhibition: potential clinical applications and effects in tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. apexbt.com [apexbt.com]
- 13. bpV(phen) [sigmaaldrich.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
- 17. echelon-inc.com [echelon-inc.com]
- 18. echelon-inc.com [echelon-inc.com]
- 19. A PTEN translational isoform has PTEN-like activity - PMC [pmc.ncbi.nlm.nih.gov]
How to confirm the on-target effects of VO-Ohpic trihydrate using genetic controls
For Researchers, Scientists, and Drug Development Professionals
VO-Ohpic trihydrate is a potent and selective small-molecule inhibitor of the lipid phosphatase activity of Phosphatase and Tensin Homolog (PTEN), a critical tumor suppressor.[1][2][3][4] Validating that the observed cellular effects of this compound are a direct consequence of its interaction with PTEN is paramount for accurate interpretation of experimental results and successful drug development. This guide provides a comparative overview of genetic approaches to confirm the on-target effects of this compound, supported by experimental data and detailed protocols.
The PTEN Signaling Pathway and Point of Inhibition
PTEN functions as a negative regulator of the PI3K/Akt signaling pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5][6] Inhibition of PTEN by this compound leads to the accumulation of PIP3, resulting in the activation of downstream effectors like Akt and mTOR, which promote cell survival, growth, and proliferation.[3][7]
Caption: The PTEN/PI3K/Akt signaling pathway and the inhibitory action of this compound.
Comparison of Genetic Controls for On-Target Validation
The most rigorous method to confirm that this compound's effects are PTEN-dependent is to compare its activity in wild-type cells with cells where PTEN expression or function has been genetically altered. The three primary genetic approaches are CRISPR/Cas9-mediated knockout, siRNA/shRNA-mediated knockdown, and the use of cell lines with differential endogenous PTEN expression.
| Genetic Control | Mechanism | Pros | Cons |
| CRISPR/Cas9 Knockout | Permanent elimination of the PTEN gene.[8][9] | Complete loss of protein function, providing a clear negative control. Stable cell lines can be generated. | Potential for off-target effects. Cell line development can be time-consuming. |
| siRNA/shRNA Knockdown | Transient reduction of PTEN mRNA levels, leading to decreased protein expression.[10][11][12] | Rapid and relatively easy to implement. Allows for the study of acute effects of PTEN loss. | Incomplete knockdown can lead to ambiguous results. Off-target effects are possible. Effects are transient. |
| Differential Expression | Utilize existing cell lines with well-characterized high, low, or null PTEN expression.[7][13] | Biologically relevant models. Avoids genetic manipulation artifacts. | Limited availability of suitable isogenic cell lines. Genetic background differences can confound results. |
Expected Outcomes of this compound Treatment with Genetic Controls
The following table summarizes the anticipated effects of this compound treatment in cells with varying PTEN status. These outcomes can be assessed using techniques such as Western blotting for phosphorylated Akt (p-Akt) and other downstream targets, as well as cell-based assays for proliferation and viability.
| Cell Type | PTEN Status | Expected Effect of VO-Ohpic on p-Akt | Expected Effect on Cell Proliferation/Survival |
| Wild-Type (WT) | Present | Significant Increase | Increase |
| PTEN Knockout (KO) | Absent | No significant change | No significant change |
| PTEN Knockdown (KD) | Reduced | Blunted or no significant increase | Blunted or no significant increase |
| PTEN-Negative Cells | Absent | No effect | No effect[4][7] |
| Low PTEN Expressing Cells | Low | Moderate increase | Moderate increase[7] |
| High PTEN Expressing Cells | High | Significant increase | Significant increase[7] |
Experimental Workflows
The following diagrams illustrate the general workflows for validating the on-target effects of this compound using CRISPR/Cas9 knockout and siRNA knockdown.
Caption: Workflow for validating this compound effects using CRISPR/Cas9-mediated PTEN knockout.
Caption: Workflow for validating this compound effects using siRNA-mediated PTEN knockdown.
Detailed Experimental Protocols
1. CRISPR/Cas9-Mediated PTEN Knockout
-
gRNA Design and Cloning: Design two to three single-guide RNAs (sgRNAs) targeting an early exon of the PTEN gene using a publicly available tool (e.g., CHOPCHOP). Synthesize and clone the sgRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).
-
Transfection: Transfect the target cell line with the Cas9-gRNA plasmids using a high-efficiency transfection reagent.
-
Single-Cell Cloning: 24-48 hours post-transfection, sort GFP-positive cells into 96-well plates to isolate single-cell clones.
-
Validation of Knockout: Expand the single-cell clones and screen for PTEN knockout by Western blot analysis. Confirm the knockout at the genomic level by Sanger sequencing of the targeted region.
-
On-Target Validation with VO-Ohpic: Plate wild-type and validated PTEN-KO cells. Treat with a dose range of this compound (e.g., 10 nM - 1 µM) for a specified time (e.g., 1-24 hours).
-
Analysis: Harvest cell lysates for Western blot analysis of p-Akt (Ser473 and Thr308) and total Akt. Perform cell viability or proliferation assays (e.g., MTS, BrdU incorporation).
2. siRNA-Mediated PTEN Knockdown
-
siRNA and Transfection: Obtain validated siRNAs targeting PTEN and a non-targeting control siRNA. Transfect cells with the siRNAs using a lipid-based transfection reagent according to the manufacturer's protocol.[10]
-
Incubation: Incubate the cells for 48-72 hours to allow for efficient knockdown of PTEN protein.
-
Validation of Knockdown: Harvest a subset of the cells to confirm PTEN knockdown by Western blot analysis.
-
On-Target Validation with VO-Ohpic: Following the knockdown period, treat the cells with this compound as described for the CRISPR/Cas9 workflow.
-
Analysis: Perform Western blot analysis and cell-based assays as described above.
3. Comparison with Other PTEN Inhibitors
To further strengthen the evidence for on-target activity, it is recommended to compare the effects of this compound with other well-characterized PTEN inhibitors, such as SF1670 or bpV(pic).[10][14] These inhibitors should also exhibit reduced or no activity in PTEN-deficient cells.
By employing these genetic controls, researchers can confidently attribute the observed biological effects of this compound to its intended target, PTEN, thereby ensuring the robustness and reliability of their findings.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PTEN Gene Editing - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 7. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generation of PTEN knockout bone marrow mesenchymal stem cell lines by CRISPR/Cas9-mediated genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. benchchem.com [benchchem.com]
- 11. SignalSilence® PTEN siRNA I | Cell Signaling Technology [cellsignal.com]
- 12. Silence of PTEN in colorectal cancer cells via siRNA inhibits cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. scbt.com [scbt.com]
A Comparative Analysis of VO-Ohpic and Other PTEN Inhibitors: In Vitro and In Vivo Efficacy
This guide provides a comprehensive comparison of the in vitro and in vivo inhibitory concentrations and activities of VO-Ohpic, a potent PTEN inhibitor, with other commonly used alternatives. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in selecting the appropriate PTEN inhibitor for their research needs.
Introduction to PTEN Inhibition
Phosphatase and tensin homolog (PTEN) is a critical tumor suppressor protein that acts as a negative regulator of the PI3K/Akt signaling pathway. By dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3), PTEN dampens cell growth, proliferation, and survival signals. Inhibition of PTEN has emerged as a promising therapeutic strategy for various diseases, including cancer and neurological disorders. This guide focuses on comparing the efficacy of VO-Ohpic with other well-known PTEN inhibitors: bpV(phen), bpV(pic), and SF1670.
In Vitro Inhibitory Activity
The in vitro potency of PTEN inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) in biochemical assays. These assays measure the inhibitor's ability to block the enzymatic activity of purified PTEN protein.
| Inhibitor | IC50 (PTEN) | Other Notable Targets (IC50) | References |
| VO-Ohpic | 35-46 nM | --- | [1] |
| bpV(phen) | 38 nM | PTP-β (343 nM), PTP-1B (920 nM) | [2][3] |
| bpV(pic) | ~100 nM | SHP1 (~100 nM) | [4] |
| SF1670 | 2 µM | CD45 (200 nM) | [5][6] |
Table 1: Comparison of in vitro inhibitory concentrations (IC50) of selected PTEN inhibitors. This table summarizes the reported IC50 values for each inhibitor against PTEN and other relevant off-targets.
In Vivo Efficacy
The in vivo efficacy of PTEN inhibitors is evaluated in various animal models, most commonly in xenograft models for cancer research and in models of neurological injury for neuroprotection studies.
| Inhibitor | Animal Model | Cell Line | Dosage | Administration | Key Findings | References |
| VO-Ohpic | Nude Mice (Xenograft) | Hep3B (Hepatocellular Carcinoma) | 10 mg/kg | Daily | Significantly reduced tumor volume. | --- |
| bpV(phen) | Nude Mice (Xenograft) | --- | 5 mg/kg | Daily, i.p. | Significant reduction in average tumor volume. | [2] |
| bpV(pic) | Rat (Traumatic Brain Injury) | --- | --- | i.p. | Significantly reduces brain edema and neurological dysfunction. | [7] |
| SF1670 | Nude Mice (Xenograft) | Aspc-1 & Panc-1 (Pancreatic Cancer) | 10 mg/kg & 30 mg/kg | --- | Significant dose-dependent inhibition of tumor growth. | [8] |
Table 2: Comparison of in vivo efficacy of selected PTEN inhibitors. This table highlights the experimental conditions and key outcomes of in vivo studies for each inhibitor.
Experimental Protocols
In Vitro PTEN Inhibition Assay (Malachite Green-based)
This protocol describes a common method for determining the in vitro IC50 of PTEN inhibitors using a malachite green-based phosphate (B84403) detection assay.[9][10][11][12][13]
Materials:
-
Recombinant human PTEN enzyme
-
Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) substrate
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.4, 140 mM NaCl, 2.7 mM KCl, 10 mM DTT)
-
Test inhibitors (e.g., VO-Ohpic, bpV(phen), etc.) dissolved in DMSO
-
Malachite Green Reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In a 96-well plate, add the recombinant PTEN enzyme to each well.
-
Add the serially diluted inhibitors to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the PIP3 substrate to each well.
-
Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).
-
Stop the reaction by adding the Malachite Green Reagent to each well. This reagent will react with the free phosphate released by PTEN activity to produce a colored product.
-
Measure the absorbance at a wavelength of 620-660 nm using a microplate reader.
-
The amount of phosphate released is proportional to the PTEN activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Subcutaneous Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of PTEN inhibitors in a subcutaneous xenograft mouse model.[14][15][16][17][18]
Materials:
-
Cancer cell line of interest (e.g., PC-3, Hep3B)
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Matrigel (optional, to aid tumor formation)
-
Test inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Culture the selected cancer cell line to the desired confluence.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or serum-free media), optionally mixed with Matrigel.
-
Subcutaneously inject a specific number of cells (e.g., 1-5 x 10^6) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily intraperitoneal injection).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.[19][20][21][22][23]
Signaling Pathways and Experimental Workflows
PTEN/Akt Signaling Pathway
Caption: The PTEN/Akt signaling pathway and the inhibitory action of VO-Ohpic.
In Vitro IC50 Determination Workflow
References
- 1. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. SF1670 (PTEN Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 7. BpV(pic) confers neuroprotection by inhibiting M1 microglial polarization and MCP-1 expression in rat traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. interchim.fr [interchim.fr]
- 10. A Malachite Green-Based Assay to Assess Glucan Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalysis by the Tumor-Suppressor Enzymes PTEN and PTEN-L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. benchchem.com [benchchem.com]
- 15. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 16. mdpi.com [mdpi.com]
- 17. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dovepress.com [dovepress.com]
- 21. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Strong inhibition of xenografted tumor growth by low-level doses of [(32)P]ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
A Critical Analysis of the Therapeutic Potential of VO-Ohpic Trihydrate: A Comparative Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals critically evaluating the therapeutic potential of the selective PTEN inhibitor, VO-Ohpic trihydrate. This document provides a comparative analysis against established therapies in diabetes, cancer, and cardioprotection, supported by experimental data, detailed protocols, and signaling pathway visualizations.
Introduction
This compound is a potent and selective small-molecule inhibitor of the Phosphatase and Tensin homolog (PTEN), a critical tumor suppressor and negative regulator of the PI3K/Akt signaling pathway.[1] By inhibiting PTEN's lipid phosphatase activity with a reported IC50 in the low nanomolar range (35-46 nM), this compound effectively enhances downstream Akt signaling.[1] This mechanism has positioned it as a compound of significant interest across multiple therapeutic areas, including diabetes, oncology, and cardiovascular disease. This guide provides a comprehensive comparison of this compound with current standard-of-care treatments in these fields, presenting available preclinical data to facilitate an objective evaluation of its therapeutic potential.
Mechanism of Action: A Comparative Overview
The therapeutic effects of this compound stem from its non-competitive inhibition of PTEN, leading to the activation of the PI3K/Akt/mTOR pathway.[1] This pathway is central to cell growth, proliferation, survival, and metabolism. Below is a comparative overview of the mechanisms of action for this compound and its therapeutic alternatives.
Signaling Pathway Diagrams
References
Validating the Pro-Senescence Effects of VO-Ohpic in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pro-senescence effects of the PTEN inhibitor VO-Ohpic in different cancer cell lines. Its performance is evaluated against other known senescence-inducing agents, supported by experimental data to aid in the validation of its therapeutic potential.
Comparative Analysis of Pro-Senescence Agents
The efficacy of VO-Ohpic in inducing cellular senescence is compared with two standard chemotherapy agents known to elicit a similar response: doxorubicin (B1662922) and palbociclib. The following table summarizes their effects on various cancer cell lines, with a focus on hepatocellular carcinoma (HCC).
| Compound | Cell Line | PTEN Status | IC50 (Cell Viability) | SA-β-gal Positive Cells (%) | Effect on Cell Cycle | Key Senescence Markers |
| VO-Ohpic | Hep3B | Low Expression | 3.4 µM (120h)[1] | Up to 56% (at 500 nM)[1] | G2/M Arrest[1] | ↑ p21 (mRNA)[1] |
| PLC/PRF/5 | High Expression | > 5 µM (120h)[1] | Less effective than in Hep3B[1] | No significant change[1] | Not specified | |
| SNU475 | Negative | Resistant[1] | Unaffected[1] | No significant change[1] | Not specified | |
| Doxorubicin | Hep3B | Null p53 | Not specified for senescence | Substantial but low level[2] | Not specified | Not specified |
| PLC/PRF/5 | Mutant p53 | Not specified for senescence | Low level[2] | Not specified | Not specified | |
| HuH-7 | Mutant p53 | Not specified for senescence | High level[2] | Not specified | Not specified | |
| HepG2 | Wild-type p53 | Not specified for senescence | High level[2] | Not specified | Not specified | |
| Palbociclib | Hep3B | RB1 Negative | > 3 µM[3] | Resistant to senescence induction[3] | No G1 arrest[3] | Not applicable |
| PLC/PRF/5 | RB1 Positive | IC50 in nM range[3] | Induces reversible cell cycle arrest, limited senescence[3][4] | G1 Arrest[3] | Not specified | |
| Huh7 | RB1 Positive | IC50 in nM range[3] | Positive staining[3][4] | G1 Arrest[3] | Not specified | |
| skHep1 | RB1 Positive | IC50 in nM range[3] | Positive staining[3][4] | G1 Arrest[3] | Not specified |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Cell Culture and Treatment
-
Cell Lines: Hep3B, PLC/PRF/5, and SNU475 human hepatocellular carcinoma cell lines.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
VO-Ohpic: Prepare a stock solution in DMSO. Treat cells with varying concentrations (e.g., 0-5 µM) for specified durations (e.g., 72-120 hours). For senescence assays, a concentration of 500 nM for 5 days, with the medium and compound refreshed every 72 hours, has been shown to be effective in Hep3B cells.[1]
-
Doxorubicin: Prepare a stock solution in sterile water or DMSO. Treat cells with concentrations ranging from 25 ng/mL to 500 ng/mL for 3 to 6 days.
-
Palbociclib: Prepare a stock solution in sterile water or DMSO. Treat cells with concentrations typically in the nanomolar to low micromolar range (e.g., 100 nM to 1 µM) for up to 14 days.
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This assay identifies senescent cells based on the increased activity of lysosomal β-galactosidase at pH 6.0.
-
Fixation: Wash cells in PBS and fix with 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS for 5 minutes at room temperature.
-
Washing: Wash cells three times with PBS.
-
Staining: Add the staining solution to the cells. The staining solution consists of:
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)
-
40 mM citric acid/sodium phosphate (B84403) buffer, pH 6.0
-
5 mM potassium ferrocyanide
-
5 mM potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl2
-
-
Incubation: Incubate the cells at 37°C without CO2 for 12-16 hours. Protect from light.
-
Visualization: Observe the cells under a microscope for the development of a blue color, indicative of SA-β-gal activity.
-
Quantification: Count the number of blue-stained (senescent) cells and the total number of cells in several random fields to determine the percentage of SA-β-gal positive cells.
Cell Viability Assay (MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Plating: Seed cells in a 96-well plate at a density of 3 x 10³ cells per well.
-
Treatment: After 24 hours, treat the cells with various concentrations of the test compound.
-
Incubation: Incubate for the desired period (e.g., 120 hours for VO-Ohpic).[1]
-
MTS Reagent: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the viability of untreated control cells.
Cell Cycle Analysis
This method uses propidium (B1200493) iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle.
-
Harvesting: Harvest cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at 4°C for at least 2 hours.
-
Washing: Wash the fixed cells with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the DNA content by flow cytometry. The data is used to generate histograms that show the percentage of cells in G0/G1, S, and G2/M phases.
Western Blotting for Senescence Markers
This technique is used to detect the protein levels of key senescence markers.
-
Lysis: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, p16, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizing the Mechanisms
Signaling Pathway of VO-Ohpic-Induced Senescence
The following diagram illustrates the proposed signaling pathway through which VO-Ohpic, by inhibiting PTEN, induces cellular senescence.
Caption: VO-Ohpic induced senescence pathway.
Experimental Workflow for Validating Pro-Senescence Effects
This diagram outlines the key steps in a typical experimental workflow to validate the pro-senescence effects of a compound like VO-Ohpic.
Caption: Workflow for pro-senescence validation.
References
- 1. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxorubicin‐induced senescence promotes stemness and tumorigenicity in EpCAM−/CD133− nonstem cell population in hepatocellular carcinoma cell line, HuH‐7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palbociclib (PD-0332991), a selective CDK4/6 inhibitor, restricts tumour growth in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Assessing the Long-Term Efficacy and Safety of VO-Ohpic Trihydrate in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the long-term efficacy and safety of VO-Ohpic trihydrate, a potent and selective PTEN inhibitor, in preclinical models. Through a comparative analysis with other relevant PTEN and PI3K/mTOR pathway inhibitors, this document aims to equip researchers and drug development professionals with the necessary data to evaluate its therapeutic potential. The information is presented through structured data tables, detailed experimental protocols, and visualized signaling pathways to facilitate a thorough understanding of this compound's preclinical profile.
I. Comparative Efficacy of PTEN and PI3K/mTOR Pathway Inhibitors
The therapeutic efficacy of this compound has been predominantly investigated in preclinical models of hepatocellular carcinoma (HCC) and doxorubicin-induced cardiomyopathy. The following tables summarize the key efficacy data in comparison to other PTEN inhibitors, such as bpV(HOpic), and pan-PI3K inhibitors like SF1126.
Table 1: In Vitro Efficacy Comparison
| Compound | Target(s) | Cell Line(s) | Key Efficacy Endpoints | IC50 Values | Source(s) |
| This compound | PTEN | Hep3B (low PTEN), PLC/PRF/5 (high PTEN), SNU475 (PTEN-negative) | Inhibition of cell viability, proliferation, and colony formation; Induction of senescence; G2/M cell cycle arrest. | 35 nM, 46±10 nM | [1][2][3] |
| TSC2-/- MEFs | Suppression of proliferation and growth by inhibiting autophagy. | Not specified | [4] | ||
| bpV(HOpic) | PTEN | Radiosensitive tissue origin cells | Radioprotective effects; Reduced IR-induced apoptosis; Enhanced DNA repair. | Not specified | [5][6] |
| SF1126 | Pan-PI3K, mTOR | U87MG, PC3, Multiple Myeloma (MM) cell lines | Inhibition of tumor cell growth; Induction of apoptosis; Inhibition of AKT, ERK, p70, and S6 kinase phosphorylation. | Not specified | [7][8] |
Table 2: In Vivo Efficacy Comparison
| Compound | Preclinical Model | Dosing Regimen | Key Efficacy Endpoints | Outcome | Source(s) |
| This compound | Hep3B xenograft in nude mice | Not specified | Tumor volume reduction; Decreased Ki-67 expression. | Significantly reduced tumor volume. | [1] |
| Doxorubicin-induced cardiomyopathy in mice | Not specified | Improved heart function; Reduced apoptosis, cardiac remodeling, and M1 macrophages; Increased M2 macrophages. | Significantly attenuated adverse cardiac remodeling and improved heart function. | [9] | |
| bpV(HOpic) | Ionizing radiation-induced mortality in C57BL/6 mice | Not specified | Survival advantage against IR-induced mortality. | Conferred a significant survival advantage. | [5] |
| SF1126 | Multiple Myeloma (MM) xenograft in mice | Not specified | Inhibition of tumor growth and angiogenesis. | Strikingly inhibited MM tumor growth. | [7] |
| U87MG and PC3 xenografts | Not specified | Inhibition of tumor growth. | Enhanced antitumor activity. | [8] |
II. Comparative Preclinical Safety Profile
Preclinical safety data is crucial for the advancement of any therapeutic candidate. This section compares the available safety and toxicity information for this compound and its alternatives.
Table 3: Preclinical Safety and Tolerability
| Compound | Preclinical Model | Key Safety Observations | Reported Toxicities | Source(s) |
| This compound | Hep3B xenograft in nude mice | No significant loss of body weight compared to vehicle-treated mice, suggesting a satisfactory level of drug cytotoxicity. | No specific toxicities reported in this study. | [1] |
| bpV(HOpic) | C57BL/6 mice | A safe dose was determined to be radioprotective. | Systemic safety risks and toxicity related to vanadium accumulation in high phosphate (B84403) tissues are a potential concern for long-term use.[10] | [5] |
| SF1126 | Murine systems | Well tolerated. | No severe toxicity reported in preclinical xenograft models. | [8][11] |
| Human Phase I Trial | Generally well tolerated. | Most toxicities were grade 1 and 2, including non-specific constitutional symptoms like fatigue and loss of appetite. One-third of patients experienced grade 2 nausea/vomiting. No grade 4 drug-related toxicities were noted. | [7][12] |
III. Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and experimental designs, the following diagrams illustrate the key signaling pathways affected by this compound and a typical workflow for in vivo preclinical studies.
Signaling Pathway of this compound
Caption: this compound signaling pathway.
General Workflow for In Vivo Preclinical Efficacy Study
Caption: In vivo preclinical study workflow.
IV. Experimental Protocols
This section provides an overview of the key experimental methodologies cited in the preclinical assessment of this compound.
Cell Viability, Proliferation, and Colony Formation Assays
-
Cell Lines: Hep3B, PLC/PRF/5, and SNU475 human hepatocellular carcinoma cells were used.
-
Treatment: Cells were treated with increasing concentrations of this compound.
-
Cell Viability: Assessed using the MTS assay, which measures the metabolic activity of cells.
-
Cell Proliferation: Determined by a BrdU incorporation assay, which measures DNA synthesis.
-
Colony Formation: A clonogenic assay was used to evaluate the ability of single cells to grow into colonies.[1]
In Vivo Xenograft Model
-
Animal Model: Nude mice were used for the xenograft model.
-
Tumor Induction: Hep3B cells were subcutaneously injected into the mice.
-
Treatment: Once tumors were established, mice were treated with this compound.
-
Efficacy Assessment: Tumor volume was measured regularly. At the end of the study, tumors were excised, weighed, and analyzed for proliferation markers like Ki-67 via immunohistochemistry.
-
Safety Monitoring: Animal body weight was monitored throughout the study as a measure of drug-associated cytotoxicity.[1]
Doxorubicin-Induced Cardiomyopathy Model
-
Animal Model: Mice were used to induce cardiomyopathy.
-
Induction: Doxorubicin was administered to induce cardiac damage.
-
Treatment: Mice were treated with this compound.
-
Efficacy Assessment: Heart function was evaluated using methods like echocardiography. Histological analysis was performed to assess apoptosis, fibrosis, hypertrophy, and the presence of inflammatory M1 and anti-inflammatory M2 macrophages.[9]
V. Conclusion
The available preclinical data suggests that this compound is a promising therapeutic candidate with significant efficacy in models of hepatocellular carcinoma and doxorubicin-induced cardiomyopathy. Its primary mechanism of action involves the inhibition of PTEN, leading to the activation of the PI3K/AKT/mTOR pathway and modulation of the ERK1/2 pathway. In terms of safety, initial in vivo studies indicate good tolerability with no significant short-term cytotoxicity observed.
Compared to other PTEN inhibitors like bpV(HOpic), this compound has been more extensively characterized in cancer models. While bpV compounds show efficacy in models of tissue injury and radiation protection, concerns about potential long-term toxicity due to vanadium accumulation exist. SF1126, a pan-PI3K inhibitor, has demonstrated broad anti-tumor activity and is generally well-tolerated in preclinical and early clinical settings.
Further long-term preclinical studies are warranted to fully elucidate the chronic safety profile of this compound and to directly compare its efficacy and safety with other PTEN and PI3K pathway inhibitors across a broader range of disease models. Such studies will be critical in determining its potential for clinical translation.
References
- 1. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PTEN inhibitor bpV(HOpic) confers protection against ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PTEN inhibitor bpV(HOpic) confers protection against ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An integrin-targeted, pan-isoform, phosphoinositide-3 kinase inhibitor, SF1126, has activity against multiple myeloma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A vascular targeted pan phosphoinositide 3-kinase inhibitor prodrug, SF1126, with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological PTEN inhibition: potential clinical applications and effects in tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphatidylinositol 3‐kinase inhibitors: promising drug candidates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase I pharmacokinetic and pharmacodynamic study of the pan-PI3K/mTORC vascular targeted pro-drug SF1126 in patients with advanced solid tumours and B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of VO-Ohpic Trihydrate: A Comprehensive Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling chemical compounds. This guide provides detailed procedures for the proper disposal of VO-Ohpic trihydrate, a potent inhibitor of phosphatase and tensin homolog (PTEN), to assist researchers, scientists, and drug development professionals in maintaining a safe and responsible laboratory environment.
This compound is categorized as an acute oral toxicant (Category 4), a skin irritant (Category 2), a serious eye irritant (Category 2A), and may cause respiratory irritation[1]. Therefore, adherence to strict disposal protocols is essential to mitigate potential hazards.
Key Compound Information
A summary of essential data for this compound is presented below, offering a quick reference for handling and disposal.
| Property | Value |
| CAS Number | 476310-60-8[1] |
| Molecular Formula | C₁₂H₁₆N₂O₁₁V[1] |
| Molecular Weight | 415.20 g/mol [1] |
| Hazard Statements | H302, H315, H319, H335[1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents[1] |
Experimental Protocol for Disposal
The following step-by-step methodology outlines the recommended procedure for the safe disposal of this compound. This protocol is synthesized from standard laboratory safety practices and information from the substance's Safety Data Sheet (SDS).
Objective: To safely and properly dispose of this compound in accordance with regulatory guidelines.
Materials:
-
Personal Protective Equipment (PPE):
-
Safety goggles with side-shields
-
Protective gloves (chemically resistant)
-
Impervious clothing (lab coat)
-
Suitable respirator
-
-
Labeled, sealed, and compatible waste container
-
Absorbent material (e.g., diatomite, universal binders)
-
Decontamination solution (e.g., alcohol)
Procedure:
-
Risk Assessment and Preparation:
-
Review the Safety Data Sheet (SDS) for this compound before beginning any disposal procedures.
-
Ensure a designated and well-ventilated area, preferably a fume hood, is used for handling the waste.
-
Confirm the availability and proper functioning of an accessible safety shower and eye wash station[1].
-
-
Personal Protective Equipment (PPE):
-
Don all required PPE, including safety goggles, protective gloves, and a lab coat. A respirator should be used if there is a risk of dust or aerosol formation[1].
-
-
Waste Segregation and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated and clearly labeled waste container.
-
Ensure the waste container is compatible with the chemical and can be securely sealed.
-
-
Handling Spills:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
For liquid spills, absorb the solution with a finely-powdered liquid-binding material such as diatomite or universal binders[1].
-
For solid spills, carefully sweep or shovel the material into a suitable container for disposal, avoiding dust formation[2].
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol[1].
-
-
Final Disposal:
-
Dispose of the sealed waste container through an approved hazardous waste disposal service.
-
Adhere strictly to all prevailing country, federal, state, and local regulations for chemical waste disposal[1]. Do not dispose of this material down the drain or in general waste.
-
-
Decontamination:
-
Thoroughly wash hands and any exposed skin with soap and water after handling the material.
-
Contaminated clothing should be removed and washed before reuse[1].
-
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This visual guide provides a clear, step-by-step decision-making process for laboratory personnel.
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
